molecular formula C21H28O4 B117921 21-Deoxycortisone CAS No. 1882-82-2

21-Deoxycortisone

Cat. No.: B117921
CAS No.: 1882-82-2
M. Wt: 344.4 g/mol
InChI Key: PUKLDDOGISCFCP-JSQCKWNTSA-N
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Description

21-Deoxycortisone (CAS 1882-82-2), with the molecular formula C21H28O4 and a molecular weight of 344.4 g/mol, is a significant endogenous steroid in biomedical research . Its primary research value lies in its role as a key metabolite in the pathophysiology of Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency, the most common form of CAH . In this condition, a block in the primary cortisol synthesis pathway leads to an accumulation of precursor steroids, including 17α-Hydroxyprogesterone (17OHP). This accumulated 17OHP is shunted into an alternative pathway where it is first converted to 21-Deoxycortisol by the enzyme 11β-hydroxylase (CYP11B1), and 21-Deoxycortisol is subsequently oxidized into this compound by the enzyme 11β-hydroxysteroid dehydrogenase type 2 . As a C21 steroid strictly of adrenal origin, this compound serves as a highly specific biomarker. It is particularly useful for differentiating 21-hydroxylase deficiency from other conditions, especially when measured using precise techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Recent research from 2024 highlights that serum this compound is a novel, sensitive, and specific biomarker for CAH due to 21-hydroxylase deficiency in newborns, complementing the analysis of established markers like 17OHP and 21-Deoxycortisol . Its urinary metabolites, particularly pregnanetriolone, are also well-established, highly specific markers for diagnosing the classical form of the disorder . This compound is offered for research applications only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKLDDOGISCFCP-JSQCKWNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172167
Record name 21-Deoxycortisone
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Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-82-2
Record name 21-Deoxycortisone
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Record name 17-α-hydroxypregn-4-ene-3,11,20-trione
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Foundational & Exploratory

Technical Whitepaper: 21-Deoxycortisone – Structural Dynamics and Diagnostic Utility

[1]

Executive Summary

In the landscape of steroid metabolomics, 21-Deoxycortisone (21-DE) has emerged as a critical, yet often overlooked, analyte in the diagnosis of Congenital Adrenal Hyperplasia (CAH). While 17-hydroxyprogesterone (17-OHP) remains the primary screening marker and 21-deoxycortisol (21-DF) the gold-standard confirmatory marker, this compound represents a distinct metabolic node.[1] It serves as the downstream 11-keto metabolite of 21-deoxycortisol, processed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][2][3][4][5]

This guide provides a rigorous technical analysis of this compound, distinguishing it from its isobaric and structural analogs.[1] It outlines the molecule's physicochemical properties, its specific role in the "backdoor" steroidogenic pathways, and the LC-MS/MS methodologies required for its precise quantification.[1]

Chemical Architecture and Properties[1][7]

This compound is a C21 steroid characterized by the presence of a ketone at the C11 position, distinguishing it from the 11β-hydroxyl group found in its precursor, 21-deoxycortisol.[1] This structural modification renders it biologically inactive at the glucocorticoid receptor but chemically stable, making it a robust target for analytical detection.

Physicochemical Profile[7][8][9]
PropertySpecification
IUPAC Name 17-hydroxypregn-4-ene-3,11,20-trione
Common Synonyms 21-Desoxycortisone; 11-Ketoprogesterone metabolite
CAS Registry Number 1882-82-2
Molecular Formula C₂₁H₂₈O₄
Molecular Weight 344.45 g/mol
Exact Mass 344.1988
Melting Point ~236.0 °C
Solubility Soluble in methanol, acetonitrile, DMSO; practically insoluble in water.[1][6][7]
Stereochemistry 17α-hydroxy, 11-keto functionality on a standard steroid nucleus.[1]
Structural Distinction (The "Isobaric Trap")

Researchers must differentiate this compound from other closely related steroids to avoid misidentification in mass spectrometry.[1]

  • This compound (21-DE): MW 344.[3][5][8] 11-Keto , 17-OH.[1] (Target)

  • 21-Deoxycortisol (21-DF): MW 346.[1] 11β-OH , 17-OH.[1][7][9] (Precursor)

  • 11-Deoxycortisol (Compound S): MW 346.[1] 11-Deoxy, 17-OH, 21-OH .[1]

  • Corticosterone: MW 346. 11β-OH, 21-OH , 17-Deoxy.[1][9]

Insight: The mass difference of 2 Da between 21-DE (344) and the 21-DF/Compound S group (346) allows for mass spectral resolution, but fragmentation patterns must be verified to ensure specificity.[1]

Biosynthetic Context and Metabolic Pathways

This compound is not a primary product of the canonical steroidogenic pathway but rather a downstream metabolite that accumulates significantly under specific pathological conditions, most notably 21-Hydroxylase Deficiency (21OHD).[1][9]

The Metabolic Blockade

In 21OHD, the enzyme CYP21A2 is defective. This prevents the conversion of 17-OHP to 11-deoxycortisol.[1] Consequently, 17-OHP accumulates and is shunted into alternative pathways:

  • 11β-Hydroxylation: 17-OHP is converted by CYP11B1 to 21-Deoxycortisol (21-DF) .[1]

  • Oxidation: 21-DF is then oxidized by 11β-HSD2 (primarily in the kidney and placenta) to This compound (21-DE) .[1]

Visualization of the Pathway

SteroidogenesisCholesterolCholesterolProgProgesteroneCholesterol->ProgOHP1717-OH Progesterone(Accumulates in CAH)Prog->OHP17CYP17A1DF2121-Deoxycortisol(Diagnostic Marker)OHP17->DF21CYP11B1 (Shunt)CYP21CYP21A2(Blocked in CAH)OHP17->CYP21DOC11-DeoxycorticosteroneS11-DeoxycortisolCortisolCortisolS->CortisolCYP11B1DE21This compound(Target Analyte)DF21->DE2111β-HSD2(Oxidation)CYP21->SBlockedCYP11B1CYP11B1HSD11B211β-HSD2

Figure 1: The steroidogenic shunt in 21-Hydroxylase Deficiency.[1] Note the diversion of 17-OHP to 21-Deoxycortisol and its subsequent oxidation to this compound.[1]

Diagnostic and Clinical Utility

While 21-deoxycortisol is the established diagnostic marker for 21OHD, This compound offers unique value in specific clinical scenarios.[1][9]

The Newborn Screening Context

In newborns, distinguishing true CAH from physiological stress or prematurity is challenging. 17-OHP levels can be falsely elevated due to stress.[1]

  • Specificity: this compound is strictly of adrenal origin (via the shunt) and is not produced by the fetal zone or placenta in the absence of the precursor accumulation.[1]

  • Placental Transfer: 11β-HSD2 is highly expressed in the placenta.[1] High levels of 21-DF in a CAH fetus are converted to 21-DE.[1] Thus, elevated 21-DE in cord blood or early neonatal samples is a potent indicator of fetal adrenal hyperplasia.[1]

The 21-DE/21-DF Ratio

Recent studies suggest that the ratio of the oxidized metabolite (21-DE) to the reduced precursor (21-DF) can provide insights into 11β-HSD2 activity, which may vary in hypertensive forms of CAH or apparent mineralocorticoid excess (AME).[1]

Analytical Methodologies: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only viable method for the specific quantification of this compound due to the cross-reactivity issues inherent in immunoassays.[1]

Sample Preparation Protocol

Principle: Liquid-Liquid Extraction (LLE) is preferred to remove phospholipids and maximize recovery of neutral steroids.

  • Aliquot: Transfer 200 µL of serum/plasma to a glass tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (e.g., d4-Cortisol or d8-17OHP).[1] Note: A specific isotopologue for 21-DE is rare; d4-Cortisol is a suitable surrogate due to similar retention.[1]

  • Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE) .

  • Agitation: Vortex for 5 minutes; Centrifuge at 3000 x g for 5 minutes.

  • Evaporation: Transfer the supernatant to a clean tube; evaporate to dryness under nitrogen at 45°C.

  • Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water (0.1% Formic Acid).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[6]

MRM Transitions (Optimized for C₂₁H₂₈O₄): Since 21-DE (MW 344) forms an [M+H]⁺ ion at m/z 345, the transitions differ from the 21-DF/Cortisol group.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
This compound 345.2 309.2 22Loss of 2 H₂O
345.2121.135A-ring fragment (Diagnostic)
21-Deoxycortisol 347.2311.220Loss of 2 H₂O
17-OHP 331.297.125Standard quantifier

Note: The shift from m/z 347 (21-DF) to m/z 345 (21-DE) provides inherent mass resolution, simplifying the chromatographic requirement compared to separating 21-DF from 11-Deoxycortisol.[1]

Analytical Workflow Diagram

LCMS_WorkflowSampleSerum Sample(200 µL)LLELLE Extraction(MTBE)Sample->LLEISInternal Standard(d4-Cortisol)IS->LLEDryEvaporation(N2 @ 45°C)LLE->DryLCUHPLC Separation(C18 Column)Dry->LCMSMS/MS Detection(ESI+ MRM)LC->MSm/z 345.2 -> 309.2DataQuantitation(Target: 21-DE)MS->Data

Figure 2: Validated LC-MS/MS workflow for the extraction and quantification of this compound.

Summary of Key Differentiators

Feature21-Deoxycortisol (21-DF)This compound (21-DE)
Molecular Weight 346344
C11 Functionality Hydroxyl (-OH)Ketone (=O)
Enzymatic Origin CYP11B1 Product11β-HSD2 Product (from 21-DF)
Diagnostic Role Primary CAH MarkerConfirmatory/Placental Marker
Stability ModerateHigh

References

  • National Institutes of Health (NIH). (2024). Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns. PubMed. Retrieved from [Link]

The 21-Deoxy Shunt: Biosynthetic Mechanisms and Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biosynthesis pathway of 21-Deoxycortisone (and its precursor 21-Deoxycortisol) Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

In the context of adrenal steroidogenesis, precision in nomenclature is critical. While the term This compound (17


-hydroxy-4-pregnene-3,11,20-trione) refers to the 11-keto metabolite, the primary biosynthetic product of the adrenal gland is 21-Deoxycortisol  (11

,17

-dihydroxy-4-pregnene-3,20-dione).

This guide focuses on the biosynthesis of the 11


-hydroxyl active form (21-Deoxycortisol) via the adrenal "shunt" pathway and its subsequent peripheral conversion to this compound. These analytes are the gold-standard biomarkers for Congenital Adrenal Hyperplasia (CAH) caused by 21-hydroxylase deficiency (21-OHD), offering superior specificity over 17-hydroxyprogesterone (17-OHP).

The Biosynthetic Landscape: The "Shunt" Pathway

In a healthy adrenal zona fasciculata, 17-OHP is rapidly converted to 11-deoxycortisol by 21-hydroxylase (CYP21A2) . However, when CYP21A2 is defective (as in CAH) or saturated, accumulated 17-OHP becomes a substrate for 11


-hydroxylase (CYP11B1) .

This reaction is aberrant because CYP11B1 typically acts after CYP21A2. When it acts before (on 17-OHP instead of 11-deoxycortisol), it produces 21-Deoxycortisol . This molecule is a "dead-end" product in the adrenal because it cannot be 21-hydroxylated to form Cortisol.

Enzymatic Mechanism[1]
  • Enzyme: Cytochrome P450 11

    
    -hydroxylase (CYP11B1).[1]
    
  • Location: Mitochondrial inner membrane.[1]

  • Reaction: Stereospecific hydroxylation at C11 in the

    
    -position.
    
  • Kinetics: CYP11B1 has a lower affinity (

    
    ) for 17-OHP compared to its native substrate (11-deoxycortisol), which explains why this pathway is negligible in healthy individuals but dominant in 21-OHD patients where substrate concentration ([S]) is high.
    
Peripheral Metabolism (Formation of this compound)

Once released into circulation, 21-Deoxycortisol is acted upon by 11


-Hydroxysteroid Dehydrogenase Type 2 (11

-HSD2)
, primarily in the kidney. This enzyme oxidizes the 11

-hydroxyl group to a ketone, yielding This compound .
Pathway Visualization

The following diagram illustrates the divergence from the canonical cortisol pathway into the 21-deoxy shunt.

SteroidShunt Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Prog Progesterone Pregnenolone->Prog 3β-HSD OHP17 17-OH Progesterone (Accumulates in CAH) Prog->OHP17 CYP17A1 DeoxyCortisol 11-Deoxycortisol OHP17->DeoxyCortisol CYP21A2 (Defective in CAH) Deoxy21 21-Deoxycortisol (Primary Biomarker) OHP17->Deoxy21 CYP11B1 (Aberrant Hydroxylation) Cortisol Cortisol DeoxyCortisol->Cortisol CYP11B1 Deoxy21one This compound (11-Keto Metabolite) Deoxy21->Deoxy21one 11β-HSD2 (Peripheral)

Figure 1: The 21-Deoxy Shunt Pathway. Red dashed line indicates the metabolic block in CAH; Blue path indicates the compensatory shunt.

Analytical Methodology: LC-MS/MS Quantification

For drug development and clinical research, accurate quantification of 21-Deoxycortisol is mandatory. Immunoassays suffer from cross-reactivity with 17-OHP and Cortisol. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the requisite standard.

Experimental Protocol: Serum Extraction & Analysis

Objective: Isolate and quantify 21-Deoxycortisol (21-DF) distinguishing it from its isobaric isomer 11-Deoxycortisol (Compound S).

Reagents:

  • Internal Standard (IS): 21-Deoxycortisol-d8 (Crucial for matrix compensation).

  • Mobile Phase A: 0.2 mM Ammonium Fluoride in Water (Enhances ionization in ESI+).

  • Mobile Phase B: Methanol (LC-MS grade).

Workflow:

  • Sample Prep (Liquid-Liquid Extraction):

    • Aliquot 200

      
      L serum.
      
    • Add 20

      
      L IS working solution.
      
    • Add 1 mL Methyl tert-butyl ether (MTBE). Vortex 5 mins.[2][3]

    • Centrifuge (3000g, 5 mins). Freeze aqueous layer (dry ice/acetone bath).

    • Decant organic layer and evaporate under

      
       at 40°C.
      
    • Reconstitute in 100

      
      L 50:50 MeOH:H2O.
      
  • Chromatography (Separation of Isomers):

    • Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100mm, 2.5

      
      m).
      
    • Why Phenyl-Hexyl? Provides superior selectivity for steroid isomers (11-deoxycortisol vs 21-deoxycortisol) via

      
      -
      
      
      
      interactions compared to standard C18.
  • Mass Spectrometry (MRM Parameters):

    • Source: ESI Positive.[2]

    • Mode: Multiple Reaction Monitoring (MRM).[4]

Table 1: MRM Transitions for 21-Deoxycortisol Analysis

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Role
21-Deoxycortisol 347.2311.23022Quantifier (Loss of

)
21-Deoxycortisol 347.2121.13034Qualifier
11-Deoxycortisol 347.2109.13028Isomer Check
21-Deoxycortisol-d8 355.2319.23022Internal Standard
Analytical Workflow Visualization

LCMS_Workflow Sample Serum Sample + IS (d8-21DF) LLE Liquid-Liquid Extraction (MTBE) Sample->LLE Recon Dry & Reconstitute (MeOH:H2O) LLE->Recon LC UHPLC Separation (Phenyl-Hexyl Column) Recon->LC MS MS/MS Detection (MRM: 347.2 > 311.2) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Validated LC-MS/MS Workflow for 21-Deoxycortisol Quantification.

Clinical & Research Interpretation

The Specificity Advantage

In drug development for CAH (e.g., CRH antagonists or gene therapy), 17-OHP is a "noisy" marker because it is produced by both the adrenal and the gonads, and it fluctuates wildly with stress.

21-Deoxycortisol is the superior biomarker because:

  • Adrenal Specificity: It is exclusively adrenal (requires CYP11B1).

  • Zero Background: It is undetectable (< 10 ng/dL) in normal physiology.

  • Heterozygote Detection: It is the only reliable marker to identify carriers of CYP21A2 mutations (heterozygotes) upon ACTH stimulation, whereas 17-OHP often overlaps with normal ranges in carriers.

Data Interpretation Table[1][3][5]

Table 2: Reference Ranges and Interpretation

Condition17-OHP Levels21-Deoxycortisol LevelsThis compound (Urine)
Healthy Control < 200 ng/dLUndetectable (< 10 ng/dL)Absent
Classic CAH (SW/SV) > 10,000 ng/dL> 1,000 ng/dL Significantly Elevated
Non-Classic CAH 200 - 1,500 ng/dL50 - 900 ng/dL Elevated
CAH Carrier NormalElevated post-ACTH Trace

References

  • Miller WL, Auchus RJ. (2011).[5] The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Endocrine Reviews, 32(1), 81–151.[5]

  • Fiet J, et al. (1988). Comparison of basal and adrenocorticotropin-stimulated plasma 21-deoxycortisol and 17-hydroxyprogesterone values as biological markers of late-onset adrenal hyperplasia.[6] The Journal of Clinical Endocrinology & Metabolism, 66(4), 659–667.

  • Greaves RF, et al. (2021). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21-Deoxycortisol Analysis.[2][7] International Journal of Neonatal Screening, 7(3), 47.

  • Cristoni S, et al. (2004). Analysis of 21-deoxycortisol and other steroid isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(1), 77-82.

  • Speiser PW, et al. (2018). Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline. The Journal of Clinical Endocrinology & Metabolism, 103(11), 4043–4088.

Sources

Technical Guide: 21-Deoxycortisone and the 11-Oxy-C21 Steroid Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 21-Deoxycortisone (11-keto-17


-hydroxyprogesterone) and its biologically interconvertible metabolite, 21-Deoxycortisol  (11

,17

-dihydroxyprogesterone). While often overshadowed by cortisol and 17-hydroxyprogesterone (17-OHP), these steroids are critical biomarkers for the differential diagnosis of Congenital Adrenal Hyperplasia (CAH).

This document details the historical isolation of these compounds, their unique biosynthetic origins via the "rescue" hydroxylation of 17-OHP, and the modern LC-MS/MS protocols required for their precise quantification.

Part 1: Chemical Identity and Biosynthetic Context

Nomenclature and Structural Distinctness

It is imperative to distinguish between the specific steroid isomers often confused in non-specialized literature. This compound belongs to the C11-oxy C21 steroid family.[1]

Common NameIUPAC Systematic NameKey Functional GroupsBiological Role
This compound 17

-hydroxypregn-4-ene-3,11,20-trione
C11-Ketone, C17-Hydroxyl, No C21-HydroxylMetabolite of 21-Deoxycortisol (via 11

-HSD)
21-Deoxycortisol 11

,17

-dihydroxypregn-4-ene-3,20-dione
C11

-Hydroxyl, C17-Hydroxyl, No C21-Hydroxyl
Diagnostic marker for 21-OHD
11-Deoxycortisol 17

,21-dihydroxypregn-4-ene-3,20-dione
No C11 group, C17 & C21-HydroxylsPrecursor to Cortisol (Compound S)
Cortisol 11

,17

,21-trihydroxypregn-4-ene-3,20-dione
C11, C17, & C21-HydroxylsPrimary Glucocorticoid
The "Rescue" Pathway Mechanism

In a healthy adrenal cortex, 21-hydroxylase (CYP21A2) converts 17-OHP into 11-deoxycortisol. However, in 21-hydroxylase deficiency (21-OHD), this primary route is blocked.

The accumulation of 17-OHP forces a substrate spillover. The enzyme 11


-hydroxylase (CYP11B1) , typically reserved for the final step of cortisol synthesis (converting 11-deoxycortisol to cortisol), displays promiscuity. It accepts the accumulated 17-OHP as a substrate, hydroxylating it at the C11 position to form 21-Deoxycortisol .[2]

Subsequently, 11


-hydroxysteroid dehydrogenase (11

-HSD)
can reversibly oxidize the 11-hydroxyl group to a ketone, yielding This compound .[3]
Pathway Visualization

The following diagram illustrates the diversion from the standard cortisol pathway to the 21-deoxy pathway typical of CAH pathophysiology.

SteroidPathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OHP17 17-OH Progesterone (Accumulates in CAH) Progesterone->OHP17 CYP17A1 Deoxycortisol11 11-Deoxycortisol (Compound S) OHP17->Deoxycortisol11 CYP21A2 (Blocked in CAH) Deoxycortisol21 21-Deoxycortisol (Diagnostic Marker) OHP17->Deoxycortisol21 CYP11B1 (Promiscuous Activity) Cortisol Cortisol Deoxycortisol11->Cortisol CYP11B1 Deoxycortisone21 This compound Deoxycortisol21->Deoxycortisone21 11β-HSD

Caption: Biosynthetic diversion in 21-hydroxylase deficiency. CYP11B1 acts on accumulated 17-OHP to produce 21-Deoxycortisol, which equilibrates with this compound.[2][4]

Part 2: Historical Background[7][8]

The Reichstein Era (1930s-1940s)

The isolation of 21-deoxy steroids traces back to the "Golden Age" of steroid chemistry led by Tadeus Reichstein and Edward Kendall . In their systematic isolation of crystalline compounds from bovine adrenal extracts, they identified numerous "substances."

  • While "Substance S" (11-deoxycortisol) became famous as the direct precursor to cortisol, the 21-deoxy compounds were initially regarded as minor metabolites.

  • The chemical characterization of the "11-oxy" group was pivotal. It was Reichstein who elucidated that the biological activity of corticosteroids heavily depended on the oxygenation at C11 and C21.

The Clinical Connection (1950s)

The clinical significance of this compound emerged with the characterization of Congenital Adrenal Hyperplasia.[2][5]

  • 1953-1957: Researchers Alfred Bongiovanni and Lawson Wilkins revolutionized the understanding of CAH. They identified that the "virilizing adrenal hyperplasia" was caused by a specific enzymatic block.

  • Bongiovanni demonstrated that patients with CAH excreted abnormal amounts of pregnanetriol (a metabolite of 17-OHP) in urine.

  • Later, it was confirmed that 21-Deoxycortisol was the direct adrenal product of this block, distinguishing it from gonadal sources of 17-OHP.[2]

Part 3: Pathophysiological Significance

Specificity for 21-Hydroxylase Deficiency

While 17-OHP is the standard screening marker for CAH, it suffers from physiological noise. 17-OHP is produced by both the adrenal glands and the gonads (corpus luteum/testes). Furthermore, 17-OHP is often elevated in premature infants due to stress or delayed enzyme maturation, leading to false positives in newborn screening.

21-Deoxycortisol (and its metabolite this compound) offers superior specificity:

  • Strict Adrenal Origin: It is only produced when adrenal CYP11B1 acts on 17-OHP.[2] It is not secreted by the gonads.

  • Zero Physiological Baseline: In healthy individuals, CYP21A2 is efficient, so 17-OHP is rapidly converted to 11-deoxycortisol. Therefore, 21-Deoxycortisol is virtually undetectable in normal serum.

  • Differentiation: Elevated 21-Deoxycortisol definitively rules out other causes of hyperandrogenism (e.g., PCOS, tumors) where 21-hydroxylase is functional.

Part 4: Analytical Methodology (LC-MS/MS)

Historically, Radioimmunoassays (RIA) were used but suffered from significant cross-reactivity between cortisol, 21-deoxycortisol, and corticosterone due to structural similarities. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the mandatory standard for accurate quantification.

Experimental Protocol: Serum Extraction and Quantification

Note: This protocol is designed for research validation and requires a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Reagents
  • Internal Standard (IS): 21-Deoxycortisol-d8 (or d4).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[6]

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 200 µL of serum into a 2 mL polypropylene tube.

    • Add 20 µL of Internal Standard working solution (5 ng/mL).

    • Vortex for 10 seconds and incubate for 5 minutes at room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Add 1.0 mL of MTBE.

    • Shake/Vortex vigorously for 10 minutes.

    • Centrifuge at 14,000 x g for 5 minutes to separate phases.

    • Transfer 800 µL of the upper organic layer to a clean glass tube.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of 50:50 Methanol:Water.

    • Vortex and transfer to an autosampler vial.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50mm, 2.7µm).

    • Flow Rate: 0.4 mL/min.[6]

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-3.0 min: Ramp to 90% B

      • 3.0-4.0 min: Hold 90% B

      • 4.0-4.1 min: Return to 30% B (Re-equilibration).

  • MS/MS Detection (ESI Positive Mode):

    • Monitor specific Multiple Reaction Monitoring (MRM) transitions.

MRM Transitions Table
AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (V)
21-Deoxycortisol 347.2311.2121.125
This compound 345.2121.191.128
Cortisol 363.2121.197.130
17-OHP 331.297.1109.128
Analytical Workflow Diagram

LCMS_Workflow Sample Serum Sample (200 µL) IS_Add Add Internal Std (d8-21-DF) Sample->IS_Add LLE LLE Extraction (MTBE) IS_Add->LLE Vortex 10 min Dry N2 Evaporation LLE->Dry Organic Phase LC UHPLC Separation (C18 Column) Dry->LC Reconstitute MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Peak Area Ratio) MS->Data

Caption: Optimized LC-MS/MS workflow for the extraction and quantification of 21-Deoxycortisol/cortisone from human serum.

References

  • Miller, W. L., & Auchus, R. J. (2011). The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Endocrine Reviews. [Link]

  • Bongiovanni, A. M. (1958). In Vitro Hydroxylation of Steroids by Whole Adrenal Homogenates of Beef, Normal Man, and Patients with the Adrenogenital Syndrome. Journal of Clinical Investigation. [Link]

  • Krone, N., et al. (2010). Genotype-Phenotype Correlation in 153 Adult Patients with Congenital Adrenal Hyperplasia due to 21-Hydroxylase Deficiency. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Janzen, N., et al. (2011). Newborn screening for congenital adrenal hyperplasia: additional steroid profile using liquid chromatography-tandem mass spectrometry. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Cristoni, S., et al. (2004). Analysis of 21-deoxycortisol, a marker of congenital adrenal hyperplasia, in blood by atmospheric pressure chemical ionization and electrospray ionization using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

Metabolic Fate of 21-Deoxycortisone: The 11-Oxygenated Shunt in Adrenal Hyperplasia

[1]

Executive Summary

This compound (17

21-Deoxycortisol1221-Hydroxylase Deficiency (21-OHD)1

In healthy physiology, these steroids are negligible.[1] However, in 21-OHD, the blockage of CYP21A2 forces 17-hydroxyprogesterone (17-OHP) into an alternative 11-oxygenated pathway.[1] This guide elucidates the enzymatic shuttling between 21-Deoxycortisol and this compound, their catabolism into the urinary marker Pregnanetriolone (Ptl) , and their diversion into the androgen "backdoor" pathway, which drives virilization.[1]

Biochemical Origin & The 11 -HSD Shuttle

The Pathological Diversion

Under normal conditions, 17-OHP is converted to 11-Deoxycortisol by CYP21A2.[1][3] In 21-OHD, this step is blocked.[1] The accumulated 17-OHP becomes a substrate for 11


-Hydroxylase (CYP11B1)1
  • Reaction: 17-OHP

    
    21-Deoxycortisol  (11
    
    
    ,17
    
    
    -dihydroxypregn-4-ene-3,20-dione).[1]
The Cortisol-Cortisone Analogy

Just as cortisol shuttles to cortisone, 21-Deoxycortisol (active-like) shuttles to This compound (inactive).[1] This equilibrium is governed by 11


-Hydroxysteroid Dehydrogenase (11

-HSD)
  • 11

    
    -HSD2 (Kidney/Placenta):  Oxidizes the 11
    
    
    -hydroxyl group of 21-DF to an 11-keto group, forming This compound .[1][4] This is the primary metabolic sink in peripheral tissues.
  • 11

    
    -HSD1 (Liver/Adipose):  Can reductively regenerate 21-DF from this compound, maintaining a circulating pool of the 11-hydroxylated steroid.[1]
    
Visualization: The 11-Oxygenated Shunt

GOHP1717-OHP(Accumulates in 21-OHD)DeoxyF21-Deoxycortisol(21-DF)(Serum Marker)OHP17->DeoxyFCYP11B1(11β-Hydroxylase)CortisolCortisolOHP17->CortisolCYP21A2(Blocked)DeoxyEThis compound(11-Keto Metabolite)DeoxyF->DeoxyE11β-HSD2(Oxidation)DeoxyE->DeoxyF11β-HSD1(Reduction)

Figure 1: The biosynthesis of this compound via the 11

151

Catabolic Fate: Urinary Excretion

Unlike 17-OHP, which degrades to Pregnanetriol (PT) , this compound degrades to Pregnanetriolone (Ptl) .[1] This distinction is critical for diagnosis because Ptl is exclusively adrenal-derived and specific to the 11-hydroxylase activity on 17-OHP.[1]

Step-by-Step Hepatic Catabolism[1]
  • A-Ring Reduction: 5

    
    -Reductase (AKR1D1)  reduces the 
    
    
    double bond of this compound.[1]
    • Product: 11-keto-5

      
      -pregnane-17
      
      
      -ol-3,20-dione.[1]
  • 3-Keto Reduction: 3

    
    -HSD (AKR1C family)  reduces the 3-ketone to a 3
    
    
    -hydroxyl.[1]
    • Product: 11-keto-5

      
      -pregnane-3
      
      
      ,17
      
      
      -diol-20-one.[1][6]
  • 20-Keto Reduction: 20

    
    -HSD  reduces the 20-ketone.[1]
    
    • Final Product:Pregnanetriolone (Ptl) (Chemical name: 3

      
      ,17
      
      
      ,20
      
      
      -trihydroxy-5
      
      
      -pregnan-11-one).[1][6][7]
Visualization: Hepatic Clearance Pathway

CatabolismDeoxyEThis compound(11-Keto)Inter15β-Dihydro-21-DeoxycortisoneDeoxyE->Inter15β-Reductase(AKR1D1)Inter2Tetrahydro-21-DeoxycortisoneInter1->Inter23α-HSD(AKR1C)PtlPregnanetriolone (Ptl)(Urinary Marker)Inter2->Ptl20α-HSD

Figure 2: The irreversible hepatic catabolism of this compound into Pregnanetriolone (Ptl).[1]

The "Backdoor" Pathway: Androgen Synthesis

Recent research has identified that this compound is not merely an excretory intermediate. It serves as a substrate for the "Backdoor Pathway" to potent 11-oxygenated androgens.[8] This explains why patients with 21-OHD suffer from severe virilization despite low testosterone levels (traditional pathway).[1]

  • Mechanism: this compound (or 21-DF) enters the backdoor pathway, bypassing Androstenedione/Testosterone intermediates.[1]

  • End Product: 11-Ketodihydrotestosterone (11-KDHT) .

  • Potency: 11-KDHT is fully androgenic, comparable to Dihydrotestosterone (DHT), and drives hirsutism and virilization in CAH patients.[1]

Analytical Methodologies (LC-MS/MS)

Precise quantification of 21-Deoxycortisol and this compound is superior to immunoassays due to cross-reactivity with cortisol.[1]

Protocol: Serum Steroid Profiling via LC-MS/MS

Objective: Simultaneous quantification of 21-DF, 17-OHP, and Cortisol.[1][9]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 200

    
    L  serum.
    
  • Add 20

    
    L  Internal Standard (d8-17OHP or d4-Cortisol).[1]
    
  • Add 1 mL MTBE (Methyl tert-butyl ether).[1] Vortex 5 mins.[9]

  • Centrifuge (3000g, 5 mins). Freeze aqueous layer (dry ice/acetone bath).[1]

  • Decant organic layer and evaporate under ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     at 40°C.
    
  • Reconstitute in 100

    
    L  50:50 Methanol/Water.
    

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m, 100 x 2.1 mm).[1]
    
  • Mobile Phase A: 0.2 mM Ammonium Fluoride in Water.

  • Mobile Phase B: Methanol.[9][10]

  • Gradient: 40% B to 95% B over 8 minutes.

3. Mass Spectrometry (MRM Parameters): The following transitions are critical for distinguishing the 11-hydroxyl (21-DF) from the 11-keto (this compound) forms.

AnalytePrecursor (

)
Product 1 (Quant)Product 2 (Qual)Collision Energy (eV)
21-Deoxycortisol 347.2

311.2

121.122
This compound 345.2

309.2

121.124
Pregnanetriolone 351.2

315.2

--20

Note: 21-Deoxycortisol (MW 346) and this compound (MW 344) differ by 2 Da (2 hydrogens), allowing clear mass resolution.[1]

References

  • Turcu, A. F., et al. (2020).[1] Adrenal-derived 11-oxygenated 19-carbon steroids are the dominant androgens in classic 21-hydroxylase deficiency.[1] European Journal of Endocrinology.[9] Link

  • Fiet, J., et al. (2017).[1][11] A Liquid Chromatography/Tandem Mass Spectrometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia.[1] Journal of the Endocrine Society.[11] Link

  • Wudy, S. A., et al. (2018).[1] Profiling of the steroid metabolome in patients with 21-hydroxylase deficiency.[12] Journal of Steroid Biochemistry and Molecular Biology.[4][8] Link[1][8]

  • Edwards, R. W., et al. (1964).[1] The isolation and identification of pregnanetriolone from the urine of a patient with adrenocortical hyperplasia. Biochemical Journal. Link

  • Kamrath, C., et al. (2016).[1] Urinary steroid profiling in early diagnosis of congenital adrenal hyperplasia. Journal of Clinical Endocrinology & Metabolism. Link

21-Deoxycortisone: The Next-Generation Biomarker for 21-Hydroxylase Deficiency

[1][2]

Executive Summary

21-Deoxycortisone (21-DE) represents a frontier in the biochemical characterization of Congenital Adrenal Hyperplasia (CAH).[1][2] While 21-Deoxycortisol (21-DF) has established itself as a superior alternative to 17-hydroxyprogesterone (17-OHP) for specificity, its metabolite 21-DE offers a novel dimension of diagnostic precision, particularly in the complex physiological landscape of the neonate.[1]

This technical guide delineates the utility of 21-DE as a biomarker for 21-hydroxylase deficiency (21-OHD), detailing its pathophysiological origin, analytical quantification via LC-MS/MS, and clinical application in resolving false positives associated with traditional screening.

Part 1: Pathophysiological Context & Mechanism

The Steroidogenic Block and "Backdoor" Metabolism

In 21-hydroxylase deficiency (CYP21A2 defects), the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol is impaired.[1] This blockade forces steroid flux into alternative pathways.[1]

  • Primary Accumulation: 17-OHP accumulates in the adrenal cortex.[1]

  • 11

    
    -Hydroxylation:  The enzyme 11
    
    
    -hydroxylase (CYP11B1), normally reserved for converting 11-deoxycortisol to cortisol, acts on the accumulated 17-OHP to form 21-Deoxycortisol (21-DF) .[1][3] This steroid is strictly adrenal in origin, unlike 17-OHP which can be placental.[1]
  • Peripheral Metabolism (The 21-DE Step): 21-DF is subsequently oxidized by 11

    
    -hydroxysteroid dehydrogenase type 2 (11
    
    
    -HSD2)
    —an enzyme highly active in fetal tissues and the placenta—to form This compound (21-DE) .[1][4]

Therefore, elevated 21-DE serves as a "metabolic footprint" of high intra-adrenal 21-DF, providing a stable, downstream marker of the enzymatic block.

Pathway Visualization

The following diagram illustrates the diversion of steroidogenesis in 21-OHD, highlighting the specific origin of this compound.

Steroidogenesiscluster_adrenalAdrenal Cortexcluster_peripheralPeripheral Tissues / PlacentaCholesterolCholesterolPregnenolonePregnenoloneCholesterol->PregnenoloneProgProgesteronePregnenolone->ProgOHP1717-OHP(Accumulates)Prog->OHP17Deoxycortisol11-DeoxycortisolOHP17->DeoxycortisolBlocked in 21-OHDOHP17->DeoxycortisolXDF2121-Deoxycortisol(21-DF)OHP17->DF21CYP11B1(Aberrant Activity)CortisolCortisolDeoxycortisol->CortisolCYP11B1CYP21A2CYP21A2(21-Hydroxylase)CYP11B1CYP11B1(11β-Hydroxylase)DE21This compound(21-DE)DF21->DE2111β-HSD2(Oxidation)HSD11B211β-HSD2

Caption: Steroid flux in 21-OHD showing the diversion of 17-OHP to 21-DF and its oxidation to 21-DE.[5][6]

Part 2: Diagnostic Utility & Comparative Data

The Specificity Problem with 17-OHP

17-OHP is the standard first-tier screening marker, but it suffers from low specificity in neonates due to:

  • Physiological Stress: Causes transient adrenal hyperfunction.[1]

  • Prematurity: Immature liver enzymes reduce clearance.[1]

  • Placental Contribution: 17-OHP is produced by the placenta, confounding results in low birth weight infants.[1]

This compound (21-DE) Performance

21-DE, like its precursor 21-DF, is not produced by the placenta.[1] Recent studies indicate that 21-DE provides near-absolute discrimination between affected and unaffected newborns.[1]

BiomarkerSpecificity SourceNeonatal Levels (Unaffected)Neonatal Levels (21-OHD)Diagnostic Gap
17-OHP Low (Adrenal + Placental)< 30 ng/mL (High overlap)> 50 ng/mLNarrow / Overlapping
21-Deoxycortisol (21-DF) High (Adrenal only)< 0.5 ng/mL> 20 ng/mLWide
This compound (21-DE) Very High (Metabolic Product)< 0.01 ng/mL (Undetectable) ~17.5 ng/mL Distinct

Data synthesized from recent LC-MS/MS validation studies [1, 2].

Key Insight: In unaffected newborns, 21-DE is often below the limit of quantification (LOQ), whereas in 21-OHD cases, it is grossly elevated. This "all-or-nothing" signal makes it an ideal confirmational marker.[1]

Part 3: Analytical Methodology (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only viable method for measuring 21-DE due to the lack of specific antibodies for immunoassay.[1]

Experimental Protocol: Multiplexed Steroid Assay

Objective: Simultaneous quantification of 17-OHP, 21-DF, and 21-DE in serum or dried blood spots (DBS).

1. Sample Preparation (Liquid-Liquid Extraction)
  • Sample: 50-100 µL Serum or 2x 3.2mm DBS punches.

  • Internal Standard (IS): Add 20 µL of deuterated mix (d8-17OHP, d8-Cortisol). Note: d4-21-DF is preferred if available; otherwise, use d8-17OHP as a surrogate.[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate:Hexane (50:50).[1]

  • Procedure:

    • Vortex sample with IS and 1 mL solvent for 5 mins.

    • Centrifuge at 3000g for 5 mins.

    • Transfer supernatant to a glass vial.

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL Methanol:Water (50:50).

2. LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm) or Biphenyl (for enhanced isomer separation).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 40% B[1]

    • 1-6 min: Linear ramp to 90% B

    • 6-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate 40% B

3. Mass Spectrometry Parameters (MRM)

The following transitions are critical for specificity. 21-DE (MW 344.[1][5][7][8][9][10]4) is detected as [M+H]+ 345.2.[1]

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
This compound (21-DE) 345.2 327.2 (-H2O)309.2 (-2H2O)25 / 35
21-Deoxycortisol (21-DF)347.2311.297.128 / 40
17-OHP331.297.1109.130 / 32
Cortisol363.2121.197.135 / 35

Note: 21-DE transitions should be optimized on your specific platform.[1] The loss of water (18 Da) is characteristic of the 11-keto/hydroxyl structure.

Analytical Workflow Diagram

LCMS_WorkflowSampleSample(Serum/DBS)IS_AddAdd Internal Std(d8-17OHP)Sample->IS_AddLLELLE Extraction(MTBE)IS_Add->LLEDryEvaporation(N2 @ 40°C)LLE->DryReconReconstitution(MeOH:H2O)Dry->ReconLCUHPLC Separation(C18 / Biphenyl)Recon->LCMSMS/MS Detection(MRM Mode)LC->MSDataQuantification(Target: 21-DE)MS->Data

Caption: Step-by-step LC-MS/MS workflow for the extraction and quantification of this compound.

Part 4: Clinical Applications & Interpretation[2]

Newborn Screening (Second-Tier Test)

The primary application of 21-DE is in Second-Tier Testing .[1]

  • Scenario: A newborn screens positive for 17-OHP (>30 ng/mL) via immunoassay.[1]

  • Action: The same blood spot is analyzed via LC-MS/MS for 17-OHP, 21-DF, and 21-DE.

  • Interpretation:

    • High 17-OHP, Low 21-DE (<0.1 ng/mL): False positive (likely prematurity/stress).[1] No referral needed.

    • High 17-OHP, High 21-DE (>2 ng/mL): Confirmed 21-OHD.[1] Urgent referral.

Carrier Detection (Heterozygotes)

While basal levels in carriers may be normal, ACTH-stimulated levels of 21-DF and 21-DE show significant elevation compared to healthy controls.[1] 21-DE adds value here by confirming the 11

1
Monitoring Treatment

21-DE can serve as a sensitive marker for undertreatment.[1] Since it requires significant 17-OHP accumulation to form, detectable levels of 21-DE in a treated patient indicate a lapse in adrenal suppression.[1]

References

  • Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns. Source: European Journal of Endocrinology, 2024. [Link][1]

  • 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency. Source: Journal of Pediatrics, 2021. [Link][1]

  • Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis. Source: International Journal of Neonatal Screening, 2023. [Link][1][11]

  • Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... using UHPLC-MS/MS. Source: Advances in Pharmacological and Pharmaceutical Sciences, 2025. [Link][12]

  • This compound (Compound Summary). Source: PubChem. [Link][1]

Methodological & Application

methods for quantifying 21-Deoxycortisone in serum samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Quantification of 21-Deoxycortisone (21DE) and 21-Deoxycortisol (21DF) in Serum via LC-MS/MS

Executive Summary & Clinical Significance

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of This compound (21DE) , a novel and highly specific biomarker for 21-hydroxylase deficiency (21-OHD), alongside the traditional marker 21-Deoxycortisol (21DF) .

While 21-Deoxycortisol (21DF) is the established gold standard for diagnosing 21-OHD (distinguishing it from 11


-hydroxylase deficiency), recent studies indicate that its downstream metabolite, This compound (21DE) , offers superior specificity in neonates, eliminating false positives associated with prematurity and stress. 21DE is formed from 21DF via the enzyme 11

-hydroxysteroid dehydrogenase type 2 (11

-HSD2).[1][2][3]

Key Analytical Challenge: The quantification of these steroids is complicated by the presence of isobaric interferences .

  • Group A (MW 346.46): 21-Deoxycortisol (21DF), 11-Deoxycortisol (Compound S), and Corticosterone.

  • Group B (MW 344.45): this compound (21DE) and 11-Dehydrocorticosterone (Compound A).

This protocol utilizes a Biphenyl stationary phase to achieve baseline chromatographic separation of these critical isobars, ensuring diagnostic accuracy.

Biochemical Context & Pathway Visualization

Understanding the metabolic blockade is essential for method design. In 21-OHD, the blockage of CYP21A2 causes accumulation of 17-OHP, which is then diverted to 21-Deoxycortisol (21DF) and subsequently oxidized to this compound (21DE).[3]

SteroidPathway Cholesterol Cholesterol 17 17 Cholesterol->17 OHP Multiple Steps 21 21 OHP->21 11 11 OHP->11 DF CYP11B1 (Shunt Pathway) DF->21 Cortisol Cortisol (Deficient) DF->Cortisol CYP11B1 DE 11β-HSD2 (Oxidation)

Figure 1: Steroidogenic pathway highlighting the accumulation of 21DF and 21DE due to the 21-hydroxylase block. Note the diversion from the blocked Cortisol pathway.

Methodological Strategy

Internal Standard Selection
  • Primary Choice: Deuterated d8-21-Deoxycortisol is commercially available and essential for correcting matrix effects for 21DF.

  • For this compound (21DE): If a specific isotopologue (e.g., d4-21DE) is unavailable, d8-17OHP or d4-Androstenedione are suitable surrogates due to similar retention times on Biphenyl phases.

Sample Preparation: Supported Liquid Extraction (SLE)

SLE is preferred over LLE for serum steroids due to better automation potential and cleaner extracts (removal of phospholipids).

Protocol:

  • Sample: 200

    
    L Serum + 20 
    
    
    
    L Internal Standard Mix.
  • Dilution: Add 200

    
    L 0.1% Formic Acid in water (aq). Vortex 10s.
    
  • Loading: Load onto SLE+ 400 plate (diatomaceous earth). Apply gentle vacuum/pressure to initiate absorption.

  • Wait: Incubate for 5 minutes (Critical: allows aqueous phase to disperse).

  • Elution: Apply 2 x 900

    
    L MTBE (Methyl tert-butyl ether) . Collect eluate by gravity or gentle vacuum.
    
  • Evaporation: Dry under N2 at 40°C.

  • Reconstitution: 100

    
    L of 50:50 Methanol:Water.
    

Instrumental Analysis Protocol

Liquid Chromatography (LC)

The separation of the "347 Isobars" (21DF, 11DF, Corticosterone) and "345 Isobars" (21DE, 11-Dehydrocorticosterone) is the critical quality attribute.

  • System: UHPLC (e.g., Vanquish, Acquity).

  • Column: Biphenyl Column (e.g., Kinetex Biphenyl 2.6

    
    m, 100 x 2.1 mm or Raptor Biphenyl).
    
    • Why? Biphenyl phases offer

      
       interactions that separate steroid isomers better than C18.
      
  • Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (NH4F) OR 0.1% Formic Acid.

    • Note: NH4F often boosts steroid sensitivity in positive mode by 2-5x compared to Formic Acid.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Start
1.0 40 Load
8.0 70 Separation Gradient (Shallow)
8.1 98 Wash
10.0 98 Hold
10.1 40 Re-equilibrate

| 12.0 | 40 | End |

Mass Spectrometry (MS/MS)
  • Source: ESI Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).[4]

MRM Transitions Table:

AnalytePrecursor (m/z)Product Quant (m/z)Product Qual (m/z)Collision Energy (V)Ret Time (Approx)
This compound (21DE) 345.2 327.2 (Loss of H2O)309.2 / 121.1 25 / 355.2 min
21-Deoxycortisol (21DF) 347.2 311.2 (Loss of 2 H2O)329.2 28 / 224.8 min
11-Deoxycortisol (11DF)347.2109.197.135 / 385.5 min
Corticosterone347.2329.2121.125 / 355.9 min
IS (d8-17OHP)339.2100.1297.2306.5 min

Note: Retention times are illustrative for a Biphenyl column; 21DF usually elutes before 11DF and Corticosterone.

Experimental Workflow Diagram

Workflow Sample Serum Sample (200 µL) IS_Add Add Internal Std (d8-21DF / d8-17OHP) Sample->IS_Add SLE SLE Extraction (Diatomaceous Earth) IS_Add->SLE Elute Elute with MTBE SLE->Elute Dry Evaporate & Reconstitute (MeOH:H2O) Elute->Dry LC UHPLC Separation (Biphenyl Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (21DE & 21DF) MS->Data

Figure 2: End-to-end analytical workflow for serum steroid profiling.

Validation & Performance Characteristics

Specificity (Isobaric Resolution)

The method must demonstrate valley-to-valley separation between:

  • 21-Deoxycortisol (Rt ~4.8) vs 11-Deoxycortisol (Rt ~5.5) .

  • This compound (Rt ~5.2) vs 11-Dehydrocorticosterone . Failure to separate these results in gross overestimation of the CAH markers.

Sensitivity (LLOQ)
  • This compound (21DE): Target LLOQ 0.05 ng/mL (50 pg/mL).

  • 21-Deoxycortisol (21DF): Target LLOQ 0.1 ng/mL .[3]

  • Rationale: 21DE levels in non-CAH neonates are often undetectable (<0.01 ng/mL), so high sensitivity is required to establish baselines, though clinical decision limits are much higher.

Reference Intervals (Neonatal)

Data derived from recent LC-MS/MS studies (e.g., Nunes et al., 2024):

GroupThis compound (21DE)21-Deoxycortisol (21DF)
Healthy Neonates < 0.05 ng/mL (Undetectable)< 1.0 ng/mL
CAH (21-OHD) > 8.0 ng/mL (Mean ~17 ng/mL)> 10.0 ng/mL
Carriers (Heterozygotes) < 0.3 ng/mL0.5 - 2.0 ng/mL

Interpretation: 21DE is virtually absent in healthy individuals, making it a "binary" marker with higher positive predictive value than 17-OHP.

References

  • Nunes, M. L., et al. (2024). "Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns." European Journal of Endocrinology. Link

  • Peitzsch, M., et al. (2023). "Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation." International Journal of Neonatal Screening. Link

  • Endocrine Society. "Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline." Journal of Clinical Endocrinology & Metabolism. Link

  • Greaves, R. F., et al. (2024). "Neonatal reference intervals for serum steroid hormone concentrations measured by LC-MS/MS." Clinical Chemistry and Laboratory Medicine. Link

Sources

Application Note: Quantitative LC-MS/MS Assay for 21-Deoxycortisone (21-DF)

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 21-Deoxycortisol (21-DF) Matrix: Human Serum/Plasma Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Application: Clinical Research, Congenital Adrenal Hyperplasia (CAH) Profiling[1][2][3][4][5][6][7]

Introduction & Clinical Significance

The Diagnostic Gap in CAH

Congenital Adrenal Hyperplasia (CAH) is predominantly caused by 21-hydroxylase deficiency (21-OHD).[1][5][6][7] While 17-Hydroxyprogesterone (17-OHP) is the traditional primary screen, it suffers from high false-positive rates, particularly in preterm infants and heterozygotes.

21-Deoxycortisol (21-DF) has emerged as a superior biomarker for 21-OHD.[3][8][9] Unlike 17-OHP, which is a substrate for the blocked enzyme, 21-DF is a unique metabolite produced only when 17-OHP accumulates and is diverted to the 11


-hydroxylase pathway. Consequently, 21-DF is virtually undetectable in healthy individuals but markedly elevated in 21-OHD, providing near 100% specificity.
Biochemical Pathway & Mechanism

The accumulation of 21-DF occurs due to the shunting of 17-OHP away from the blocked Cortisol pathway.

steroid_pathway Cholesterol Cholesterol Prog Progesterone Cholesterol->Prog OHP17 17-OH Progesterone (Accumulates) Prog->OHP17 17α-hydroxylase Deoxy21 21-Deoxycortisol (Target Biomarker) OHP17->Deoxy21 11β-hydroxylase (Shunt Pathway) Deoxy11 11-Deoxycortisol OHP17->Deoxy11 21-hydroxylase (BLOCKED) Cortisol Cortisol Deoxy11->Cortisol 11β-hydroxylase

Figure 1: Steroidogenesis pathway illustrating the formation of 21-Deoxycortisol via the 11ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hydroxylase shunt when 21-hydroxylase is deficient.[2]

Method Development Strategy: The Isobaric Challenge

The quantification of 21-DF is analytically demanding due to the presence of structural isomers (isobars) that share the same molecular weight (346.46 g/mol ) and fragmentation patterns.

The "Isobaric Triad"

You must chromatographically separate these three compounds to avoid gross overestimation:

  • 21-Deoxycortisol (Target): Elutes early on C18.

  • 11-Deoxycortisol (Interference): High concentration in 11

    
    -hydroxylase deficiency; isobaric.[3]
    
  • Corticosterone (Interference): Isomeric; elutes later.

Critical Success Factor: Standard C18 columns can separate these, but "Biphenyl" or "PFP" phases often provide superior selectivity for steroid isomers. However, for this protocol, we utilize a high-strength silica (HSS) T3 or equivalent C18 column which provides sufficient retention for polar steroids like 21-DF.

Experimental Protocol

Materials & Reagents[3][5][10][11]
  • Standards: 21-Deoxycortisol, 11-Deoxycortisol, Corticosterone (Cerilliant/Sigma).

  • Internal Standard (IS): 21-Deoxycortisol-d8 (Preferred) or Cortisol-d4. Note: Deuterated 21-DF is essential for compensating matrix effects specific to this analyte.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, MTBE (Methyl tert-butyl ether), Dichloromethane.

  • Additives: Ammonium Fluoride (0.2 mM) or Formic Acid (0.1%).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects and maximize sensitivity (Signal-to-Noise).

  • Aliquot: Transfer 200 µL of serum/plasma into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex 10s.

  • Extraction: Add 2.0 mL of MTBE:Dichloromethane (2:1 v/v) .

    • Why this solvent? This mixture provides optimal recovery for moderately polar steroids while rejecting phospholipids.

  • Agitation: Vortex for 5 minutes or shaker for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube.

  • Evaporation: Dry under nitrogen flow at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Methanol:Water (50:50). Vortex and transfer to LC vial.

LC-MS/MS Conditions[3][4][5][12][13][14]

Chromatography (UHPLC)

  • Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (Enhances ionization for steroids).

  • Mobile Phase B: Methanol.[3][5][10]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 50°C.

Gradient Profile:

Time (min) %B Curve Description
0.0 40 Initial Load
1.0 40 6 Hold for polar interferences
6.0 70 6 Elution of 21-DF, 11-DF, Corticosterone
6.1 98 1 Wash
7.5 98 1 Wash
7.6 40 1 Re-equilibrate

| 9.0 | 40 | 1 | End |

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive).[3][5]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
21-Deoxycortisol 347.2311.2 3022Quantifier (Water loss)
347.2293.23028Qualifier
11-Deoxycortisol 347.2109.13030Interference Monitor
Corticosterone 347.2329.23020Interference Monitor
21-Deoxycortisol-d8 355.2319.23022Internal Standard

Note: The 347->311 transition is common to all three isobars. Chromatographic separation is the ONLY safeguard.

Analytical Workflow Diagram

assay_workflow cluster_QC Quality Control Sample Patient Serum (200 µL) IS Add IS (21-DF-d8) Sample->IS LLE LLE Extraction (MTBE/DCM) IS->LLE Dry Evaporate & Reconstitute LLE->Dry LC UHPLC Separation (Isobar Resolution) Dry->LC MS MS/MS Detection (m/z 347 -> 311) LC->MS Data Quantification MS->Data

Figure 2: Step-by-step analytical workflow from sample extraction to data quantification.

Validation & Acceptance Criteria

To ensure trustworthiness, the assay must be validated according to CLSI C62-A guidelines.

ParameterAcceptance CriteriaExperimental Design
Linearity R² > 0.9958-point curve (0.1 – 100 ng/mL)
Accuracy (Bias) ± 15% (± 20% at LLOQ)Spike recovery at Low, Mid, High QC
Precision (CV) < 15% (< 20% at LLOQ)5 replicates x 5 days
LLOQ S/N > 10, CV < 20%Target: 0.25 ng/mL (Clinical Cutoff ~1.0 ng/mL)
Matrix Effect 85% - 115%Post-column infusion or post-extraction spike
Isobaric Resolution Valley < 10% heightInject mix of 21-DF, 11-DF, and Corticosterone

Troubleshooting & Pitfalls

  • Co-elution of Isobars:

    • Symptom:[3][4][5][11] Falsely elevated 21-DF in patients with high 11-Deoxycortisol (e.g., 11-OHD patients or metyrapone testing).

    • Fix: Adjust gradient slope or lower column temperature to 40°C to improve resolution.

  • Low Sensitivity:

    • Symptom:[3][4][5][11] LLOQ > 1 ng/mL.[5]

    • Fix: Switch mobile phase additive from Formic Acid to Ammonium Fluoride (0.2 mM) . Fluoride typically enhances steroid ionization in negative mode, but for 21-DF (positive mode), Ammonium Acetate is the standard alternative if Formic Acid fails. Correction: For this specific protocol (Positive Mode), Ammonium Acetate (2mM) + 0.1% Formic Acid is the most robust buffer system.

  • Carryover:

    • Symptom:[3][4][5][11] Signal in blank after high calibrator.

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20).

References

  • Endocrine Connections (2018). Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency.[12]Link

  • National Institutes of Health (2021). 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency.Link

  • ResearchGate (2025). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol...Link

  • MDPI (2023). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis.[3]Link

Sources

laboratory synthesis of 21-Deoxycortisone for research purposes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 21-Deoxycortisone


-hydroxypregn-4-ene-3,11,20-trione)[1]

Part 1: Strategic Overview & Molecular Logic[1]

1.1 Target Definition & Clinical Context This guide details the synthesis of This compound (Compound B ), a pivotal steroid intermediate.[1]

  • Target: this compound (11-keto-17

    
    -hydroxyprogesterone).[1][2]
    
  • Distinction: It is crucial to distinguish this target from 21-Deoxycortisol (11

    
    -hydroxy).[1] While 21-Deoxycortisol is the primary diagnostic marker for 21-hydroxylase deficiency (CAH), This compound  is its downstream metabolite (formed via 11
    
    
    
    -HSD2) and a metabolite of 11-ketoprogesterone.[1]
  • Research Utility: Used as a reference standard in LC-MS/MS profiling of adrenal steroidogenesis and in studying the "backdoor" androgen pathway.[1]

1.2 Synthetic Strategy Selection Direct construction of the steroid core is inefficient.[1] We utilize a Semisynthetic Degradation Strategy starting from commercially available Cortisone .

  • Why Cortisone? It already possesses the complex 11-keto and 17

    
    -hydroxy functionalities.[1] The challenge is solely the selective removal of the C21-hydroxyl group without affecting the C3/C20 ketones or the C4-ene system.[1]
    
  • Chosen Route: The Mesylate-Iodide-Reduction (MIR) protocol.[1] This method is superior to direct hydrogenolysis for preserving the

    
    -3-ketone moiety.[1]
    

Part 2: Experimental Protocols

Protocol A: Chemical Synthesis via C21 Deoxygenation

Principle: The C21 primary alcohol is activated as a mesylate, displaced by iodide (Finkelstein condition), and reductively dehalogenated.[1]

Reagents Required:

  • Cortisone (CAS: 53-06-5)[1]

  • Methanesulfonyl chloride (MsCl)[1]

  • Sodium Iodide (NaI)[1]

  • Sodium Bisulfite (NaHSO

    
    ) or Zinc dust[1]
    
  • Pyridine (anhydrous)[1]

  • Glacial Acetic Acid[3]

Step-by-Step Methodology:

Step 1: Activation (21-Mesylation) [1]

  • Dissolve 1.0 g (2.77 mmol) of Cortisone in 10 mL of anhydrous pyridine at 0°C (ice bath).

  • Add 1.2 eq of Methanesulfonyl chloride dropwise over 10 minutes.

  • Critical Control: Maintain temperature <5°C to prevent side reactions at the C17 tertiary alcohol.

  • Stir for 3 hours at 0°C. Monitor by TLC (CHCl

    
    :MeOH 95:5). The mesylate (Rf ~0.[1]6) will appear less polar than Cortisone.[1]
    
  • Quench: Pour into 100 mL ice-water/HCl (1M) to neutralize pyridine. Filter the precipitate.[1]

  • Yield Expectation: >90% Cortisone-21-mesylate.[1]

Step 2: Halogenation (21-Iodination)

  • Dissolve the dried mesylate in 20 mL Acetone (or Methyl Ethyl Ketone for higher boiling point).

  • Add 5.0 eq of Sodium Iodide (NaI).[1]

  • Reflux for 2 hours.

  • Visual Check: The solution may darken due to iodine liberation; this is normal.[1]

  • Concentrate solvent in vacuo.[1] Partition residue between Ethyl Acetate and water.

  • Wash organic layer with 5% Sodium Thiosulfate (to remove free iodine) until the yellow color disappears.[1]

  • Result: 21-Iodo-17

    
    -hydroxypregn-4-ene-3,11,20-trione.[1]
    

Step 3: Reductive Dehalogenation

  • Dissolve the crude iodide in 15 mL Glacial Acetic Acid.

  • Option A (Mild): Add 5.0 eq of Sodium Bisulfite (NaHSO

    
    ) dissolved in minimal water.[1] Stir at room temperature for 4 hours.
    
  • Option B (Rapid): Add 10 eq of Zinc dust. Stir vigorously for 30 minutes. (Note: Zinc is faster but requires careful filtration).[1]

  • Workup: Filter (if Zn used). Dilute with 100 mL cold water. Extract with Dichloromethane (DCM).[1]

  • Neutralize DCM layer with saturated NaHCO

    
    .[1] Dry over MgSO
    
    
    
    .

Step 4: Purification

  • Recrystallize from Acetone/Hexane.[1]

  • Final Product: this compound (White crystalline solid).[1]

Protocol B: Analytical Validation (QC)

Trustworthiness: A synthesis is only as good as its validation.[1]

1. HPLC-UV Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 3.5µm).[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (45:55).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 242 nm (characteristic of

    
    -3-ketone).[1]
    
  • Retention Time Logic: this compound is less polar than Cortisone (loss of OH).[1] Expect RT shift from ~4 min (Cortisone) to ~7 min (Target).[1]

2. Mass Spectrometry (LC-MS/MS)

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]

    
     = 345.2 m/z.[1]
    
  • Key Fragments: Loss of ketene (42 Da) and H

    
    O.[1]
    

Part 3: Mechanism & Workflow Visualization[1]

Figure 1: Synthetic Pathway (The MIR Protocol) The following diagram illustrates the transformation from Cortisone to this compound, highlighting the critical intermediate states.[1]

G Cortisone Cortisone (C21-OH) Mesylate Intermediate 1 (21-Mesylate) Cortisone->Mesylate MsCl, Pyridine (Activation) Iodide Intermediate 2 (21-Iodide) Mesylate->Iodide NaI, Acetone (Finkelstein) Target This compound (Target) Iodide->Target NaHSO3 or Zn/AcOH (Reduction)

Caption: Step-wise deoxygenation of Cortisone. Blue: Starting Material; Green: Final Target.[1]

Figure 2: Biological Context (Metabolic Map) Understanding the origin of this compound in biological systems (CAH context).

Bio OHP 17-OH-Progesterone DeoxyCortisol 21-Deoxycortisol (CAH Marker) OHP->DeoxyCortisol CYP11B1 (11-Hydroxylase) Cortisol Cortisol OHP->Cortisol CYP21A2 (Blocked in CAH) DeoxyCortisone This compound (Metabolite) DeoxyCortisol->DeoxyCortisone 11β-HSD2 (Oxidation) DeoxyCortisol->Cortisol CYP21A2

Caption: Metabolic position of this compound relative to the primary CAH marker (21-Deoxycortisol).[1]

Part 4: Data Summary

Table 1: Physicochemical Properties & Identification

PropertyValue / Description
IUPAC Name 17

-hydroxypregn-4-ene-3,11,20-trione
Molecular Formula C

H

O

Molecular Weight 344.45 g/mol
Melting Point 230–232 °C (dec)
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
UV Max (

)
242 nm (Methanol)
Specific Rotation

+195° (c=1, Dioxane)

References

  • Chemical Synthesis (Deoxygenation)

    • Oliveto, E. P., & Hershberg, E. B. (1953).[1] The Preparation of 21-Deoxy-steroids. Journal of the American Chemical Society.[1]

  • Crystal Structure & Conformation

    • Dey, R., et al. (2005).[1][4][5] this compound (17

      
      -hydroxy-4-pregnene-3,11,20-trione).[1][2][5][6] Acta Crystallographica Section C. 
      
  • Biological Context (CAH & Metabolism)

    • Cayman Chemical.[1] (n.d.). This compound Product Information.

  • Enzymatic P

    
    -HSD2): 
    
    • Antonipillai, I., et al. (1995).[1] Formation of this compound from 21-Deoxycortisol. Journal of Steroid Biochemistry and Molecular Biology.

Disclaimer: This protocol involves the use of hazardous chemicals (Mesyl chloride, Pyridine).[1] All procedures must be performed in a fume hood with appropriate PPE.[1] This guide is for research purposes only.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Sensitivity LC-MS/MS for 21-Deoxycortisol/21-Deoxycortisone

[1]

Status: Operational Analyst: Senior Application Scientist Subject: Sensitivity Enhancement & Isobaric Resolution for 21-Deoxy Steroids[1]

User Notice: Nomenclature & Scope

While your request specifies 21-Deoxycortisone (the 11-keto analog, MW 344), the most critical analytical challenge in this class is the quantification of 21-Deoxycortisol (21-DF, MW 346) , the diagnostic marker for Congenital Adrenal Hyperplasia (CAH).[1] 21-DF suffers from severe isobaric interference with 11-Deoxycortisol (11-DF) and Corticosterone.[1] This guide addresses the sensitivity and selectivity challenges for 21-Deoxycortisol , as these protocols represent the "worst-case" scenario in steroid method development. The ionization and extraction principles described here are directly transferable to this compound.

Executive Summary: The Sensitivity Triad

Enhancing sensitivity for neutral steroids like 21-Deoxycortisol requires a holistic approach. You cannot simply "tune" your way to lower limits of quantification (LLOQ). You must address three coupled systems:

  • Chromatographic Selectivity: You must separate 21-DF from 11-DF. If they co-elute, your baseline noise will mask the signal, regardless of MS sensitivity.[1]

  • Ionization Efficiency: Steroids are poor proton acceptors.[1] We must force ionization using mobile phase modifiers or derivatization.[1]

  • Matrix Management: Phospholipids suppress ionization.[1] "Dilute-and-shoot" is rarely sufficient for low-level steroid analysis.[1]

Module 1: Chromatographic Resolution (The Isobaric Problem)

The Issue: 21-Deoxycortisol, 11-Deoxycortisol, and Corticosterone are structural isomers (

121

The Solution: Biphenyl Stationary Phases Switch from C18 to a Biphenyl stationary phase.[1][2]

  • Mechanism: Biphenyl phases utilize

    
     interactions with the steroid ring system.[1] This introduces a secondary separation mechanism "orthogonal" to hydrophobicity.[1]
    
  • Evidence: Resolution (

    
    ) between 21-DF and 11-DF typically improves from ~1.9 on C18 to >7.0 on Biphenyl columns [1].[1][2]
    

Recommended Protocol:

  • Column: Kinetex Biphenyl or Accucore Biphenyl (

    
    , 
    
    
    ).[1]
  • Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (see Module 2).[1]

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH provides higher sensitivity for steroids in ESI than Acetonitrile due to better solvation in the droplet phase.

Column_Selection_LogicstartStart: Method DevelopmentanalyteAnalyte: 21-Deoxycortisolstart->analyteisobarIsobaric Interference?(11-Deoxycortisol / Corticosterone)analyte->isobarc18C18 Columnisobar->c18Standard ApproachbiphenylBiphenyl Columnisobar->biphenylRecommendedmech_c18Mechanism:Hydrophobicity Onlyc18->mech_c18mech_biMechanism:Hydrophobicity + Pi-Pi Interactionsbiphenyl->mech_bires_c18Result: Co-elution orPoor Resolution (Rs < 2.0)mech_c18->res_c18res_biResult: Baseline Separation(Rs > 7.0)mech_bi->res_bisuccessHigh SensitivityQuantificationres_bi->successProceed to MS Tuning

Figure 1: Decision logic for column selection. Biphenyl phases provide the necessary selectivity to separate isobaric steroid interferences, a prerequisite for high sensitivity.[1]

Module 2: Ionization & MS Parameters

The Issue: Steroids lack basic functional groups, making them difficult to protonate in ESI+ mode.[1]

The Solution: Ammonium Fluoride (


)Ammonium Fluoride (0.1 – 0.2 mM)13
  • Mechanism:[1] In positive mode, fluoride likely assists in the desolvation process or modifies the pH of the droplet surface to favor protonation of the ketone groups.[1]

MRM Transition Table (Positive Mode ESI+) Target: 21-Deoxycortisol (MW 346.46)[1]

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Notes
Quantifier 347.2 (

)
311.218 - 22Loss of

.[1] Often the most intense peak.[1]
Qualifier 1 347.2121.128 - 32Specific ring fragment.[1] High specificity.
Qualifier 2 347.297.130 - 35Useful for confirmation in complex matrices.[1]

Note: If using this compound (MW 344), shift precursors to 345.[1]2. The fragmentation patterns (water loss) will remain similar.[1]

Module 3: Sample Preparation (The Clean-Up)

The Issue: Phospholipids from serum/plasma cause "ion suppression," effectively blinding the MS to your analyte at the retention time.[1]

The Solution: Supported Liquid Extraction (SLE) Avoid Protein Precipitation (PPT) for high-sensitivity work.[1] Use SLE or Liquid-Liquid Extraction (LLE).[1]

  • Solvent System: A mixture of MTBE (Methyl tert-butyl ether) and Dichloromethane (2:1) is highly effective for extracting moderately polar steroids like 21-DF while leaving phospholipids behind [3].[1]

Step-by-Step SLE Protocol:

  • Load: Apply 200

    
     serum (spiked with Internal Standard) to the SLE cartridge.
    
  • Wait: Allow 5 minutes for absorption into the diatomaceous earth.

  • Elute: Apply

    
     MTBE/DCM (2:1).[1] Gravity elution.
    
  • Dry: Evaporate under

    
     at 40°C.
    
  • Reconstitute: 100

    
     of 30% Methanol/Water.
    
Module 4: Troubleshooting FAQ

Q1: I see a peak for 21-Deoxycortisol in my "Blank" samples. Is it carryover?

  • Diagnosis: Before assuming carryover, check your 11-Deoxycortisol resolution.[1] If you have high levels of 11-DF (common in stress response) and poor chromatographic separation, the "tail" of the 11-DF peak can mimic a 21-DF signal.[1]

  • Fix: Switch to a Biphenyl column and flatten the gradient slope around the elution time.

Q2: My signal-to-noise ratio is too low (<10) at 1 ng/mL. How do I boost it?

  • Tier 1 Fix: Switch mobile phase additive from Formic Acid to 0.2 mM Ammonium Fluoride.

  • Tier 2 Fix: Derivatization. If native sensitivity is insufficient (e.g., for neonatal spots), derivatize with Girard’s Reagent P (GRP) or Hydroxylamine .[1] This adds a permanently charged nitrogen or easily protonated group, often increasing signal by 10-50x [4].[1]

Q3: The retention time is shifting between patient samples.

  • Diagnosis: This is likely "Matrix Effect" modifying the column capacity.[1]

  • Fix: Your sample cleanup is insufficient. Switch from LLE to SLE (as described above) to remove phospholipids more aggressively. Ensure you are using a Deuterated Internal Standard (

    
    -17OHP or 
    
    
    -Cortisol) to correct for these shifts.[1]
References
  • Thermo Fisher Scientific. (2018).[1] Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. [Application Note].

    • Chambers, E. E., et al. (2014).[1] Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride.

      • [1]

    • Al-Hakami, A. M., et al. (2025).[1][4] Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... Using UHPLC-MS/MS.[1][4][5][6] Advances in Pharmacological and Pharmaceutical Sciences.[1]

      • Higashi, T. (2025).[1] Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. Journal of Chromatography B.[1]

        Technical Support Center: Impurity Management in Synthetic 21-Deoxycortisone

        [1]

        Status: Active Operator: Senior Application Scientist Topic: Identification, Separation, and Removal of Impurities Target Analyte: this compound (and related 11-oxygenated C21-deoxy steroids)[1]

        Module 1: Identification & Characterization (The Diagnostic Phase)[1]

        Q1: I am detecting a persistent isobaric impurity co-eluting with my target. How do I distinguish this compound from its isomers?

        A: This is the most common challenge in corticosteroid synthesis.[1] You are likely dealing with structural isomerism or redox variances .[1]

        If your target is This compound (the 11-keto form, MW ~344.4 Da), the most probable impurities are:

        • 21-Deoxycortisol (The 11β-hydroxyl precursor): MW ~346.5 Da.[1] (Often incomplete oxidation).[1]

        • 17-Hydroxyprogesterone (17-OHP): MW ~330.5 Da.[1] (Starting material).

        • 11-Deoxycortisol (Compound S): MW ~346.5 Da.[1] (Isobaric to 21-Deoxycortisol, not this compound, but common in mixed synthesis streams).[1]

        Diagnostic Workflow: Do not rely solely on retention time (RT). Use the "Mass-Shift & Fragment" Protocol :

        • Check the Parent Ion:

          • Target (this compound):

            
            [1]
            
          • Impurity (21-Deoxycortisol):

            
             (+2 Da shift indicates the hydroxyl group).[1]
            
          • Impurity (17-OHP):

            
             (-14 Da shift indicates lack of oxygen at C11).[1]
            
        • Check the Fragmentation (MS/MS):

          • This compound typically yields a fragment at m/z 309 (loss of 2H₂O) or characteristic steroid backbone fragments.[1]

          • 21-Deoxycortisol (11β-OH) often shows a dominant water loss transition 347.2 → 311.2 and 347.2 → 329.2 [1, 2].[1]

        Critical Note on Isobars: If you are synthesizing the 11β-hydroxyl form (21-Deoxycortisol ), you face a critical isobaric pair with 11-Deoxycortisol .[1] Both have MW 346.5.[1]

        • differentiation: 11-Deoxycortisol has a hydroxyl at C21 (primary alcohol), whereas 21-Deoxycortisol has a methyl at C21.[1]

        • Action: Use a Biphenyl or PFP (Pentafluorophenyl) HPLC column.[1] C18 columns often fail to resolve these positional isomers adequately [3].

        Q2: My HPLC peaks show significant tailing. Is this an impurity or a method issue?

        A: Tailing in steroid analysis usually indicates secondary silanol interactions or column overload , but it can mask 11-epi isomers .[1]

        Troubleshooting Steps:

        • The "Epi-Check": In microbial synthesis (e.g., Curvularia or Absidia hydroxylation), the formation of 11α-hydroxy (11-epi-21-deoxycortisol) is a common byproduct alongside the desired 11β-form.[1]

          • These epimers often elute on the "tail" of the main peak in standard C18 methods.[1]

          • Remediation: Switch to a mobile phase containing Methanol instead of Acetonitrile. Methanol's hydrogen-bonding capability often improves the selectivity (α) between epimers (α vs β hydroxyls) [3].[1]

        • Mobile Phase Additives: Ensure you are using ammonium acetate (10-20 mM) or formic acid (0.1%) .[1] Steroid ketones can interact with active sites on older silica.[1]

        Visualizing the Separation Logic:

        SeparationLogicSampleCrude MixtureCheckMWCheck MW (LC-MS)Sample->CheckMWIsobaricIsobaric (MW 346)?CheckMW->IsobaricSame m/zMassDiffMass Diff (MW 344 vs 330)?CheckMW->MassDiffDiff m/zIsobaric_YesPositional Isomers(11-OH vs 21-OH)Isobaric->Isobaric_YesYesIsobaric_NoRedox Impurities(Ketone vs Alcohol)MassDiff->Isobaric_NoAction1Use Biphenyl Column(MeOH Mobile Phase)Isobaric_Yes->Action1Action2Standard C18(Gradient Elution)Isobaric_No->Action2

        Figure 1: Decision matrix for selecting the chromatographic strategy based on impurity mass profiles.

        Module 2: Purification & Remediation (The Treatment Phase)[1]

        Q3: Recrystallization failed to remove the 17-OHP precursor. Why?

        A: This is a classic failure mode.[1] 17-Hydroxyprogesterone (17-OHP) and This compound derivatives form solid solutions (mixed crystals) due to their nearly identical steroid backbones.[1] Standard solvent systems (like Methanol/Water) often co-precipitate both [4].[1]

        The Solution: Orthogonal Solubility Switching Do not rely on simple cooling crystallization.[1] You must use a system where the impurity and product have divergent solubility indices.[1]

        Recommended Protocol: "The Acetone-Hexane Displacement"

        • Dissolution: Dissolve the crude solid in minimal warm Acetone (high solubility for both).

        • Displacement: Slowly add Hexane or Heptane (anti-solvent) while maintaining a reflux temperature.[1]

        • Cooling: Cool very slowly (1°C/min) to room temperature, then to 4°C.

          • Mechanism:[1][2][3][4] The more polar 11-oxygenated product (this compound) tends to crystallize out faster than the less polar 17-OHP in non-polar environments.[1]

        • Wash: Wash the filter cake with cold Hexane:Acetone (9:1) .

        Quantitative Comparison of Purification Methods:

        MethodTarget Impurity RemovalYieldScalabilityNotes
        Recrystallization (MeOH/H2O) Poor (Co-crystallizes 17-OHP)High (>85%)ExcellentNot recommended for removing precursors [4].[1]
        Recrystallization (Acetone/Hex) Moderate (Removes non-polars)Medium (70-80%)GoodRequires precise anti-solvent control.[1]
        Flash Chromatography (Silica) Excellent (Separates by polarity)High (>90%)ModerateUse DCM:MeOH gradients.[1] Best for removing 17-OHP.[1]
        Prep-HPLC (C18) Superior (Resolves isomers)Medium (60-75%)LowMandatory for removing 11-epi isomers.[1]
        Q4: How do I remove the 11α-hydroxy (epi) isomer?

        A: Recrystallization is rarely effective for separating epimers (α vs β) because their lattice energies are too similar.[1] Chromatography is required. [5][6]

        Protocol: Preparative HPLC Strategy

        • Stationary Phase: C18 (High carbon load) or Phenyl-Hexyl.[1]

        • Mobile Phase: Water / Methanol (Avoid Acetonitrile for isomer separation).[1]

        • Gradient: Shallow gradient (e.g., 50% B to 60% B over 40 minutes).

        • Rationale: Methanol interacts with the hydroxyl groups differently depending on their axial/equatorial orientation (11α is equatorial, 11β is axial), maximizing the resolution factor (

          
          ) [3].[1]
          

        Module 3: Process Control & Stability

        Q5: My purified this compound is turning yellow upon storage. What is happening?

        A: The yellowing indicates oxidative degradation , likely at the C3 or C20 ketones, or formation of enediones .[1]

        Stability Protocol:

        • Atmosphere: Store under Argon or Nitrogen.[1] The C21-methyl group is relatively stable, but the A-ring enone (C3-C5) is light-sensitive.[1]

        • Solvents: Ensure all chlorinated solvents (DCM, Chloroform) are removed.[1] Traces of HCl from solvent decomposition catalyze the rearrangement of the 17-hydroxy group (D-homoannulation) or dehydration.[1]

        • Temperature: Store at -20°C for long-term reference standards.

        Degradation Pathway Visualization:

        DegradationPureThis compound(Pure White Solid)OxProdOxidative Oligomers(Yellow/Brown)Pure->OxProd Auto-oxidationDehydrateDehydration Products(∆16 or ∆9,11)Pure->Dehydrate Acid CatalysisLightLight / O2 ExposureLight->OxProdAcidTrace Acid (Solvent)Acid->Dehydrate

        Figure 2: Common degradation pathways affecting this compound purity.

        References

        • Fiet, J., et al. (1988).[1][7] Comparison of basal and adrenocorticotropin-stimulated plasma 21-deoxycortisol and 17-hydroxyprogesterone values as biological markers of late-onset adrenal hyperplasia. The Journal of Clinical Endocrinology & Metabolism. Link

        • Costa-Barbosa, F. A., et al. (2010).[1][7] Superior discriminating value of ACTH-stimulated serum 21-deoxycortisol in identifying heterozygote carriers for 21-hydroxylase deficiency. Clinical Endocrinology. Link

        • Thermo Fisher Scientific. (2020).[1] Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Application Note. Link

        • Albertson, B. D., et al. (1980).[1] Potential limitations of recrystallization for the definitive identification of radioactive steroids. Steroids, 35(4), 351-360.[1] Link

        • Waters Corporation. (2013).[1] UPC2 Method Development for Achiral Impurity Analysis. Application Note 720004577EN.[1][6] Link

        Technical Support Center: Mass Spectrometry Optimization for 21-Deoxycortisol (21-DF)

        Author: BenchChem Technical Support Team. Date: February 2026

        Subject: Optimization of Source Parameters & Method Development for 21-Deoxycortisol Ticket ID: #MS-OPT-21DF-001 Assigned Specialist: Senior Application Scientist, Steroid Analysis Division

        User Advisory: Nomenclature Clarification

        Before proceeding, please verify your analyte. The term "21-Deoxycortisone" is frequently used interchangeably with 21-Deoxycortisol (21-DF) in rapid clinical communication, though they are chemically distinct.

        • 21-Deoxycortisol (21-DF): (

          
          , 
          
          
          
          ).[1] The primary marker for Congenital Adrenal Hyperplasia (21-hydroxylase deficiency).[2]
        • This compound: (

          
          , 
          
          
          
          ). A rare metabolite of cortisone.

        This guide focuses on 21-Deoxycortisol (21-DF) , as it is the standard critical analyte for drug development and clinical research in this class. If you are strictly analyzing the trione form (mass 344), the source physics described below remain applicable, but your target m/z will shift by -2 Da.

        Module 1: Ionization Physics & Source Selection

        Q: Should I use ESI or APCI for 21-Deoxycortisol?

        A: While Atmospheric Pressure Chemical Ionization (APCI) is historically favored for neutral steroids due to its robustness against matrix effects, Electrospray Ionization (ESI) is currently the industry standard for 21-DF.

        • Why ESI? Modern high-end triple quadrupoles offer superior sensitivity in ESI positive mode for 21-DF, provided you thermally drive the desolvation. 21-DF has a ketone at C3 and hydroxyls at C11/C17, allowing for protonation (

          
          ), but it lacks the high polarity of cortisol.
          
        • The Risk: ESI is susceptible to "In-Source Fragmentation" (ISF), where 21-DF loses water molecules inside the source before reaching the first quadrupole (Q1).

        Workflow: Source Decision Tree

        SourceSelection Start Select Ionization Mode Sensitivity Priority: Sensitivity (pg/mL)? Start->Sensitivity Matrix Priority: Matrix Robustness? Start->Matrix ESI Select ESI (+) (Requires Thermal Optimization) Sensitivity->ESI High Sensitivity Needed APCI Select APCI (+) (Better for Lipid-rich samples) Matrix->APCI High Lipids/Dirty Matrix ESI->APCI If Ion Suppression > 50%

        Figure 1: Decision logic for ionization source selection. ESI is preferred for trace-level quantification of 21-DF.

        Module 2: Critical Source Parameters (The "Knobs")

        Q: My signal is low or unstable. Which parameters drive 21-DF sensitivity?

        A: Because 21-DF is a neutral steroid, it does not hold charge as well as amines. You must force the solvent to evaporate (desolvate) aggressively to concentrate the charge on the steroid.

        1. Desolvation Temperature (The Engine)
        • Setting: 500°C - 600°C (High)

        • Logic: Steroids are heat-stable but hard to desolvate. If the temp is too low (<350°C), the steroid remains trapped in solvent droplets, resulting in poor ionization efficiency.

        • Validation: Ramp temperature in 50°C increments. You will likely see signal increase up to 550°C before plateauing.

        2. Cone Voltage / Declustering Potential (The Filter)
        • Setting: 25V - 35V (Specific to instrument geometry)

        • The Trap: This is the most critical parameter.

          • Too Low: Solvent clusters enter Q1, raising background noise.

          • Too High:In-Source Water Loss. 21-DF (347) breaks down to m/z 329 (

            
            ) inside the source.
            
        • Test: Monitor both 347 and 329 during infusion. Optimize voltage to maximize 347 while keeping 329 < 5% of the parent peak.

        3. Capillary Voltage (The Spray)
        • Setting: 1.0 kV - 3.0 kV (Positive Mode)

        • Logic: Unlike peptides (which tolerate 4kV), steroids often perform better at lower voltages (1.5 - 2.5 kV) to prevent corona discharge, which destroys the neutral steroid molecule.

        Summary of Optimized Parameters (ESI+)
        ParameterRecommended RangeMechanism of Action
        Ion Mode ESI PositiveProtonation of C3 ketone
        Capillary Voltage 1.5 – 3.0 kVDroplet formation; avoid discharge
        Source Temp 150°CSolvent evaporation
        Desolvation Temp 500°C – 600°CCritical: Frees neutral steroid from droplet
        Cone Voltage (DP) 25 – 35 VCritical: Balances transmission vs. fragmentation
        Desolvation Gas 800 – 1000 L/hrSheath gas to assist thermal evaporation
        Module 3: The Isobaric Nightmare (Interferences)

        Q: I see multiple peaks in my chromatogram for the 347 > 311 transition. Which one is 21-DF?

        A: Mass spectrometry cannot distinguish 21-DF from its isomers by mass alone. You rely entirely on chromatographic resolution.

        The "Terrible Triad" of Isobars (MW 346.4):

        • 21-Deoxycortisol (21-DF): Target.

        • 11-Deoxycortisol (Cpd S): The immediate precursor to cortisol.

        • Corticosterone (Cpd B): Major mineralocorticoid precursor.

        All three share the parent mass 347.2 m/z and often share the 311.2 (water loss) fragment.

        MRM Transition Strategy

        To increase specificity, you must select unique transitions where possible, though retention time (RT) remains the primary discriminator.

        AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)
        21-Deoxycortisol 347.2 311.2 121.1 20 - 25
        11-Deoxycortisol347.2109.197.125 - 30
        Corticosterone347.2329.2121.120 - 25

        Note: The 347->311 transition is the most sensitive for 21-DF but the least specific. You MUST ensure your LC method separates 21-DF from 11-Deoxycortisol.

        Isobaric Resolution Logic

        IsobarLogic Sample Sample Injection Column LC Separation (C18 or Biphenyl) Sample->Column MS_Source MS Source (347.2 m/z) Column->MS_Source Elution Isobar1 21-Deoxycortisol (RT: X min) MS_Source->Isobar1 Peak 1 Isobar2 11-Deoxycortisol (RT: X + 0.5 min) MS_Source->Isobar2 Peak 2 (Interference) Isobar3 Corticosterone (RT: X + 1.2 min) MS_Source->Isobar3 Peak 3 (Interference)

        Figure 2: Chromatographic separation is the only safeguard against isobaric crosstalk. 11-Deoxycortisol is the most common interference in CAH panels.

        Module 4: Step-by-Step Optimization Protocol

        Objective: Create a self-validating method for 21-DF.

        Step 1: The "Tee" Infusion (Static Optimization)

        • Prepare a 1 µg/mL standard of 21-DF in 50:50 MeOH:Water.

        • Tee this into the MS source at 10 µL/min combined with LC flow (0.4 mL/min) to simulate real run conditions.

        • Scan 1 (Q1 MS): Center on 347.2. Adjust Cone Voltage until intensity is maxed, but check m/z 329. If 329 > 10% of 347, lower the voltage.

        • Scan 2 (Product): Fragment 347.2. Identify 311.2 (Quant) and 121.1 (Qual). Ramp Collision Energy (CE) to maximize these specific fragments.

        Step 2: Flow Injection Analysis (Dynamic Optimization) Do not rely on static infusion for Gas/Temp optimization.

        • Set up an FIA method (no column, just injections).

        • Inject 21-DF repeatedly.

        • For each injection, increase Desolvation Temperature by 50°C (Range: 350–600°C).

        • Plot Peak Area vs. Temperature. Select the temp where signal plateaus (usually ~500°C).

        Step 3: The Separation Check

        • Inject a "System Suitability Mix" containing 21-DF, 11-Deoxycortisol, and Corticosterone.

        • Verify baseline resolution (

          
          ) between 21-DF and 11-Deoxycortisol.
          
        • If peaks merge, switch to a Biphenyl or PFP (Pentafluorophenyl) column, which offer better steroid selectivity than standard C18.

        References
        • Narasimhan, K. et al. (2025). "Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... using UHPLC-MS/MS." Advances in Pharmacological and Pharmaceutical Sciences.

        • Jones, C. et al. (2023). "Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation." International Journal of Neonatal Screening.

        • Gomez-Morales, M. (2021).[1] "LC-MS/MS method development and optimization for the analysis of androgens, estrogens, and glucocorticoids." MedRxiv.

        • Thermo Fisher Scientific. (2018). "Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments." Analytical Chemistry.

        • Waters Corporation. "Steroid Analysis: Separation of structural isomers 21-deoxycortisol, 11-deoxycortisol, and corticosterone." Application Note. (General Reference for Biphenyl Separation).

        Sources

        Technical Support Center: Mitigating Matrix Effects in 21-Deoxycortisone Analysis

        Author: BenchChem Technical Support Team. Date: February 2026

        Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 21-Deoxycortisone (21-DF) LC-MS/MS Optimization Last Updated: January 29, 2026

        Executive Summary

        Analyzing this compound (21-DF) is a critical task in diagnosing Congenital Adrenal Hyperplasia (CAH), specifically for identifying 21-hydroxylase deficiency.[1][2] However, it presents a "perfect storm" of analytical challenges: low physiological concentrations, severe isobaric interference from Corticosterone and 11-Deoxycortisol, and high susceptibility to ion suppression from plasma phospholipids.

        This guide moves beyond basic protocol listing. It provides a mechanistic understanding of why your assay might fail and how to build a self-validating, robust method.

        Module 1: The Isobaric Challenge (Chromatography)

        The Problem: The mass spectrometer is not enough. 21-DF share the same precursor mass (

        
         347) with Corticosterone  and 11-Deoxycortisol . If these co-elute, your MS/MS cannot distinguish them, leading to false positives—a critical error in neonatal screening.
        
        The Solution: Biphenyl Column Chemistry

        While C18 columns are the industry workhorse, they often struggle to resolve the "347 Triad" adequately.

        • Recommendation: Switch to a Biphenyl stationary phase.

        • Mechanism: Biphenyl phases utilize

          
           interactions in addition to hydrophobicity. This provides enhanced selectivity for steroid isomers that differ only by the position of a hydroxyl group or double bond.
          
        • Evidence: Comparative studies show Biphenyl columns increase resolution (

          
          ) between 21-DF and 11-Deoxycortisol from ~1.9 (on C18) to >7.0, effectively eliminating crosstalk.
          
        Visualization: The Isobaric Triad Strategy

        Isobaric_Separation Problem The '347' Problem (m/z 347.2) Isobar1 21-Deoxycortisol (Target) Problem->Isobar1 Isobar2 11-Deoxycortisol (Interference) Problem->Isobar2 Isobar3 Corticosterone (Interference) Problem->Isobar3 C18 C18 Column Hydrophobic Interaction Only Result: Partial Co-elution Isobar1->C18 Biphenyl Biphenyl Column Hydrophobic + Pi-Pi Interaction Result: Baseline Separation Isobar1->Biphenyl Isobar2->C18 Isobar2->Biphenyl Isobar3->C18 Isobar3->Biphenyl MS_Result_Bad False Positive / Ion Suppression C18->MS_Result_Bad MS_Result_Good Accurate Quantitation Biphenyl->MS_Result_Good

        Figure 1: Strategic selection of stationary phase chemistry to resolve the m/z 347 isobaric cluster.

        Module 2: Sample Preparation (Matrix Elimination)

        The Problem: Phospholipids (PLs) in serum/plasma are the primary cause of matrix effects. They co-elute with steroids and compete for charge in the ESI droplet, causing "invisible" signal suppression.

        Protocol Decision Tree
        MethodEffectiveness for 21-DFThroughputApplication Note
        Protein Precipitation (PPT) LowHighNOT RECOMMENDED. Leaves >90% of phospholipids in the sample.
        Liquid-Liquid Extraction (LLE) High (Gold Standard)LowUses MTBE or DCM. Removes salts and most PLs. Best for sensitivity.
        Supported Liquid Extraction (SLE) HighMediumAutomatable version of LLE. Excellent PL removal.
        PL Removal Plates Medium-HighHighBetter than PPT, but may not reach LLE sensitivity limits.
        Recommended Protocol: MTBE Liquid-Liquid Extraction

        Why MTBE? Methyl tert-butyl ether forms a distinct upper organic layer that freezes less readily than water, making retrieval easier, and provides excellent recovery for corticosteroids.

        • Aliquot: 200 µL Plasma/Serum.

        • Internal Standard: Add 20 µL deuterated IS (d8-21-Deoxycortisol ). Crucial: Do not use d4-Cortisol if possible; it does not track 21-DF matrix effects perfectly.

        • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether).

        • Agitation: Vortex 5 mins (vigorous).

        • Separation: Centrifuge at 3000 x g for 5 mins.

        • Transfer: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath (or -80°C freezer) for 10 mins. Pour off the liquid organic layer into a clean glass tube.

        • Dry: Evaporate under Nitrogen at 40°C.

        • Reconstitute: 100 µL of 50:50 Methanol:Water.

        Module 3: Mass Spectrometry Parameters

        The Problem: Non-specific transitions reduce signal-to-noise ratios (S/N).

        Optimized MRM Transitions

        Use the following transitions. Note that the loss of water (-18 Da) is common but often noisy. The fragmentation patterns below are more specific.

        AnalytePrecursor (
        
        
        )
        Product (
        
        
        )
        Cone Voltage (V)Collision Energy (eV)Type
        21-Deoxycortisol 347.2311.23022Quantifier
        347.2121.13035Qualifier
        11-Deoxycortisol 347.297.13028Monitor
        Corticosterone 347.2121.13026Monitor
        d8-21-Deoxycortisol 355.2319.23022Internal Std

        Note: Parameters are typical for a Triple Quadrupole (e.g., Waters Xevo or Sciex 6500+). Always optimize for your specific source.

        Module 4: Validation & Troubleshooting

        How to Measure Matrix Effects (The Post-Column Infusion Test)

        Do not rely on "recovery" calculations alone. You must visualize where the suppression occurs relative to your peak.

        Protocol:

        • Setup: Infuse a neat solution of 21-DF (100 ng/mL) continuously into the MS source via a 'T' connector at 10 µL/min.

        • Injection: Simultaneously inject a "Blank Matrix Extract" (processed plasma with no analyte) via the LC column.

        • Analysis: Monitor the baseline of the infused 21-DF.

        • Interpretation:

          • Flat Baseline: No matrix effect.[3][4]

          • Dip/Drop in Baseline: Ion suppression zone.[3] If your 21-DF peak elutes during this dip, your method is invalid.

        Troubleshooting FAQ

        Q: My retention time for 21-DF is shifting between patient samples.

        • A: This is likely a "column overloading" effect from high-abundance lipids or proteins.

          • Fix 1: Check your column wash cycle. Ensure you have a 100% organic wash for at least 2 column volumes at the end of the gradient.

          • Fix 2: Switch from PPT to LLE/SLE to remove the bulk matrix.

        Q: I see a peak for 21-DF in my blank samples.

        • A: This is often "Carryover" or "Isobaric Contamination."

          • Carryover Check: Inject a double blank after your highest standard. If the peak persists, change your needle wash solvent (recommend 50:25:25 ACN:MeOH:IPA).

          • Isobaric Check: Ensure you are not mistaking the tail of 11-Deoxycortisol for 21-DF. Check your resolution (

            
            ).
            

        Q: Why is my Internal Standard (IS) response dropping over the course of a batch?

        • A: Source contamination. Phospholipids build up on the cone/shield over time.

          • Immediate Fix: Pause the batch and wipe the cone/shield (if your system allows vacuum-on maintenance).

          • Long-term Fix: Implement a divert valve to send the first 1-2 minutes of LC flow (containing salts) and the end of the gradient (containing lipids) to waste, not the source.

        References

        • Method Development & Clinical Utility: Al-Hussain, F. et al. (2025). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS. Advances in Pharmacological and Pharmaceutical Sciences.

        • Isobaric Separation Strategy: Thermo Fisher Scientific. Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. (Application Note demonstrating Biphenyl vs C18 selectivity).

        • Diagnostic Importance: Jones, C. et al. (2023). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation. International Journal of Neonatal Screening.

        • Matrix Effect Mitigation: Mirmont, E. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones. Rapid Communications in Mass Spectrometry.

        Sources

        Validation & Comparative

        21-Deoxycortisone vs. 17-Hydroxyprogesterone: A Comparative Guide for CAH Diagnosis

        [1][2]

        Executive Summary: The Shift from "Net" to "Filter"

        For decades, 17-Hydroxyprogesterone (17-OHP) has served as the primary "net" for Congenital Adrenal Hyperplasia (CAH) screening.[1][2] While highly sensitive, it suffers from significant specificity issues, particularly in preterm infants or stressed neonates, leading to high false-positive rates.[3]

        21-Deoxycortisone (21-DE) —and its immediate precursor 21-Deoxycortisol (21-DF) —represent the "filter." Unlike 17-OHP, which is a physiological precursor that merely accumulates, 21-DF and 21-DE are unique pathological metabolites produced only when 21-hydroxylase is impaired.

        This guide analyzes the transition from reliance on 17-OHP immunoassays to LC-MS/MS quantification of this compound/21-Deoxycortisol for definitive diagnosis.

        Biochemical Mechanism: The Pathological Shunt

        To understand the diagnostic superiority of this compound, one must visualize the steroidogenic bottleneck caused by 21-hydroxylase deficiency (21-OHD).

        • 17-OHP (The Precursor): In healthy adrenals, 17-OHP is converted to 11-Deoxycortisol by 21-hydroxylase (CYP21A2).[4] In CAH, this enzyme is defective, causing 17-OHP to pile up.[2] However, 17-OHP can also be elevated due to stress or immature liver function in neonates, making it a "noisy" marker.

        • 21-Deoxycortisol (The Shunt): When the 21-OH pathway is blocked, the accumulated 17-OHP is forced into a "shunt" pathway. It is hydroxylated by 11

          
          -hydroxylase (CYP11B1) to form 21-Deoxycortisol (21-DF).[3]
          
        • This compound (The Metabolite): 21-DF is further oxidized by 11

          
          -HSD2 into This compound (21-DE) .[1] This metabolite is strictly adrenal in origin and absent in healthy individuals, providing a near-zero background noise level for diagnosis.
          
        Diagram: The Steroidogenic Block & Shunt Pathway

        SteroidPathwayCholesterolCholesterolPregnenolonePregnenoloneCholesterol->PregnenoloneOHP1717-Hydroxyprogesterone(17-OHP)[Primary Screen]Pregnenolone->OHP17CYP17A1Deoxycortisol1111-DeoxycortisolOHP17->Deoxycortisol11CYP21A2(Deficient in CAH)Deoxycortisol2121-Deoxycortisol(21-DF)OHP17->Deoxycortisol21CYP11B1(Shunt Pathway)CortisolCortisolDeoxycortisol11->CortisolCYP11B1Deoxycortisone21This compound(21-DE)[Specific Metabolite]Deoxycortisol21->Deoxycortisone2111β-HSD2

        Caption: The 21-hydroxylase deficiency blocks the conversion of 17-OHP to Cortisol (red dashed line), forcing the substrate into the unique shunt pathway (blue arrows) to produce 21-Deoxycortisol and this compound.[4][5]

        Head-to-Head: Diagnostic Performance

        The following table contrasts the two analytes. Note that while 17-OHP is the standard screening tool, this compound/21-DF is the superior diagnostic tool.[6]

        Feature17-Hydroxyprogesterone (17-OHP)This compound / 21-Deoxycortisol
        Primary Role First-tier Newborn Screening (NBS)Second-tier Screening & Confirmation
        Physiological Origin Normal precursor (accumulates in pathology)Pathological metabolite (absent in health)
        Specificity Low to Moderate. Elevated in prematurity, stress, and other enzyme deficiencies (e.g., 11
        
        
        -OHD).
        High. Specific to 21-Hydroxylase Deficiency.[1][2][3][6][7][8] Not elevated in stress.
        False Positive Rate High (especially in NICU populations).Negligible.
        Analytical Method Immunoassay (RIA/ELISA) or LC-MS/MS.[9][2][4][8][10]LC-MS/MS Required (Immunoassays are rare/cross-reactive).
        Diagnostic Limit Overlaps between severe stress and mild CAH.Clear separation between CAH and non-CAH.
        Carrier Detection Poor. Heterozygotes often overlap with normals.Excellent. Can identify carriers and Non-Classic CAH (NCCAH).

        Experimental Protocol: LC-MS/MS Quantification

        To utilize this compound/21-DF effectively, laboratories must move beyond immunoassays to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11] The structural similarity between 21-Deoxycortisol, 11-Deoxycortisol, and Corticosterone requires chromatographic resolution.

        Objective: Simultaneous quantification of 17-OHP, 21-Deoxycortisol (21-DF), and this compound (21-DE) in plasma.

        Reagents & Standards[3]
        • Internal Standards (IS):

          
          -Cortisol or 
          
          
          -17-OHP.
        • Mobile Phase A: 20 mM Ammonium Acetate in Water.

        • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

        • Extraction Solvent: Dichloromethane : tert-Butyl Methyl Ether (1:2 v/v).[2]

        Sample Preparation (Liquid-Liquid Extraction)
        • Aliquot: Transfer 300 µL of plasma into a clean glass tube.

        • Spike: Add 50 µL of Internal Standard working solution. Vortex 20s.

        • Extract: Add 900 µL of Extraction Solvent (DCM:MTBE).

        • Agitate: Vortex vigorously for 2 minutes or shake for 10 minutes.

        • Separate: Centrifuge at 3000 x g for 5 minutes.

        • Transfer: Transfer the upper organic layer to a fresh tube.

        • Dry: Evaporate to dryness under nitrogen stream at 40°C.

        • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 Mix). Vortex.

        LC-MS/MS Parameters[2][3][9][10][11][12]
        • Column: Waters Atlantis dC18 (2.1 x 100 mm, 3 µm) or equivalent C18.[2]

        • Flow Rate: 0.3 mL/min (Isocratic or Gradient).

        • Injection Volume: 10-20 µL.

        • Ionization: ESI Positive Mode.

        MRM Transitions (Multiple Reaction Monitoring):

        AnalytePrecursor Ion (
        
        
        )
        Product Ion (
        
        
        )
        Cone Voltage (V)Collision Energy (eV)
        21-Deoxycortisol 347.17311.123520
        17-OHP 331.1796.973522
        Cortisol (Ref) 363.11121.003520
        This compound 345.20121.103524
        Workflow Diagram

        LCMS_WorkflowSamplePlasma Sample(300 µL)IS_AddAdd Internal Std(d4-Cortisol)Sample->IS_AddExtractLLE Extraction(DCM:MTBE 1:2)IS_Add->ExtractCentrifugeCentrifuge3000g / 5 minExtract->CentrifugeDryN2 Evaporation@ 40°CCentrifuge->DryReconReconstitute(MeOH/H2O)Dry->ReconLCUHPLC Separation(C18 Column)Recon->LCMSMS/MS Detection(MRM Mode)LC->MSDataQuantification(Target/IS Ratio)MS->Data

        Caption: Validated LC-MS/MS workflow for steroid profiling. Liquid-Liquid Extraction (LLE) minimizes matrix effects common in neonatal plasma.

        Clinical Application & Decision Matrix

        When should a researcher or clinician prioritize this compound/21-DF over 17-OHP?

        Scenario A: The Borderline Newborn Screen

        A newborn presents with elevated 17-OHP (e.g., 50 ng/mL) but is premature (34 weeks).

        • 17-OHP Interpretation: Inconclusive. Could be stress-induced.

        • 21-DF Action: Run second-tier LC-MS/MS.

          • Result: If 21-DF is undetectable (< 0.1 ng/mL), the 17-OHP elevation is physiological (False Positive).

          • Result: If 21-DF is elevated (> 1.0 ng/mL), the diagnosis is likely CAH.

        Scenario B: Non-Classic CAH (NCCAH) Diagnosis

        An adolescent female presents with hirsutism and irregular menses. 17-OHP is slightly elevated (2-5 ng/mL).

        • 17-OHP Interpretation: Overlaps with Polycystic Ovary Syndrome (PCOS).

        • 21-DF Action: Measure baseline or ACTH-stimulated 21-DF.

          • Data Support: Studies show 21-DF provides 100% sensitivity and specificity for distinguishing NCCAH heterozygotes from PCOS, whereas 17-OHP has an overlap zone.

        References

        • Alvi, S. N., et al. (2025). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS.[2] Advances in Pharmacological and Pharmaceutical Sciences.

        • Carreau, A., et al. (2024). Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns. European Journal of Endocrinology.

        • Jones, C., et al. (2023). Serum 21-Deoxycortisol for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess. The Journal of Clinical Endocrinology & Metabolism.

        • Endocrine Society. (2018). Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline.

        • Klokor, M., et al. (2020). Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand.[4] International Journal of Neonatal Screening.

        Inter-Laboratory Cross-Validation of 21-Deoxycortisone Assays

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Next Frontier in CAH Diagnostics

        Congenital Adrenal Hyperplasia (CAH) screening has long relied on 17-hydroxyprogesterone (17-OHP), a marker plagued by high false-positive rates in preterm infants.[1] While 21-Deoxycortisol (21-DF) has emerged as a superior second-tier marker, recent metabolomic profiling has identified its downstream metabolite, 21-Deoxycortisone (21-DE) (also known as 11-keto-17-hydroxyprogesterone), as a highly specific "additive tool" for resolving equivocal cases in neonates.

        This guide provides a technical framework for the inter-laboratory cross-validation of this compound assays. Unlike established analytes, 21-DE lacks widespread External Quality Assessment (EQA) schemes. Therefore, this document outlines a rigorous Method Exchange and Round Robin protocol to validate Laboratory Developed Tests (LDTs) using LC-MS/MS, the only modality capable of resolving 21-DE from its isobaric congeners.

        Scientific Grounding: The 11-Oxygenated Pathway

        To validate this compound, one must understand its origin. It is not a direct product of the adrenal cortex's steroidogenic block but a peripheral metabolite.

        The Metabolic Shunt

        In 21-hydroxylase deficiency (21-OHD), accumulated 17-OHP is 11

        
        -hydroxylated to form 21-Deoxycortisol (21-DF) .[2][3] In tissues expressing 11
        
        
        
        -hydroxysteroid dehydrogenase type 2 (11
        
        
        -HSD2)—such as the placenta and kidney—21-DF is oxidized to This compound (21-DE) .[3]
        • Clinical Relevance: 21-DE levels are negligible in healthy newborns but significantly elevated in CAH, often providing better discrimination than 17-OHP in stressed neonates where adrenal physiology is immature.

        The Isobaric Challenge

        Validation is complicated by structural isomers and isobars. 21-DE (

        
        , MW 344.45) is the 11-keto form. It must be chromatographically resolved from:
        
        • Corticosterone: Isobaric (MW 346.[4]46) to 21-Deoxycortisol, but distinct from 21-DE.[4]

        • 11-Deoxycortisol (Compound S): Isomer of 21-Deoxycortisol.

        • Cortisone: MW 360.45 (distinct mass, but potential source of in-source fragmentation interference).

        steroid_pathway Cholesterol Cholesterol 17 17 Cholesterol->17 OHP CYP17A1 21 21 OHP->21 Cortisol Cortisol OHP->Cortisol CYP21A2 (Blocked in CAH) DF CYP11B1 (11β-Hydroxylase) DF->21 DF->Cortisol CYP21A2 (Blocked) DE 11β-HSD2 (Oxidation)

        Figure 1: The formation of this compound (21-DE) via the 11β-HSD2 oxidation of 21-Deoxycortisol, a pathway upregulated when CYP21A2 is deficient.[2][3][5][6]

        Methodological Landscape: LC-MS/MS vs. Immunoassay[2][7][8]

        Why Immunoassays Fail for 21-DE

        While ELISA kits for "21-Deoxycortisol" exist, specific assays for This compound are virtually non-existent in the clinical market.

        • Cross-Reactivity: Antibodies raised against 21-DF often cross-react with 21-DE and Cortisol due to the conserved A-ring and side chain structure.

        • Sensitivity: 21-DE levels in non-CAH neonates are near zero (<0.01 ng/mL). Immunoassays lack the signal-to-noise ratio required to distinguish "low normal" from "undetectable."

        The Gold Standard: LC-MS/MS

        Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory platform for this validation.

        • Ionization: ESI Positive mode.

        • Transitions:

          • Quantifier:

            
             345.2 
            
            
            
            121.1 (typical steroid backbone fragment).
          • Qualifier:

            
             345.2 
            
            
            
            91.1 or 105.1.
        • Chromatography: Required to separate 21-DE from 11-keto-progesterone and other isobaric interferences.

        Protocol: Inter-Laboratory Cross-Validation (Round Robin)

        Since no commercial EQA exists for 21-DE, you must establish a Peer Group Validation .

        Study Design

        Objective: Verify trueness and inter-lab precision of 21-DE quantification. Participants: Minimum 3 laboratories with LC-MS/MS capability (Method A, B, C).

        Phase 1: Sample Selection & Preparation

        Do not rely solely on spiked solvent. Matrix effects in neonatal serum are profound.

        • Pool A (Low/Normal): Pooled serum from healthy adults (stripped) or confirmed non-CAH neonates. Target: < 0.1 ng/mL.[7]

        • Pool B (Pathological): Pooled serum from confirmed 21-OHD patients (anonymized). Target: 5–20 ng/mL.

        • Spiked Recovery Set: Pool A spiked with certified reference material (CRM) of this compound at 0.5, 2.0, and 10.0 ng/mL.

        Phase 2: Experimental Workflow

        Each laboratory follows their internal LDT protocol but must adhere to the following reporting standards:

        • Calibrators: Must be traceable to a common source (e.g., Cerilliant, Sigma) if available, or exchanged between labs to rule out weighing errors.

        • Replicates: Analyze each sample in triplicate over 3 separate days (

          
           per sample).
          
        • Separation Check: Report retention times relative to 21-Deoxycortisol and Cortisone to prove specificity.

        validation_workflow cluster_labs Participating Laboratories SamplePrep Sample Generation (Pooled Patient Serum + Spiked Matrix) Dist Blind Distribution (Dry Ice) SamplePrep->Dist LabA Lab A (LC-MS/MS) Dist->LabA LabB Lab B (LC-MS/MS) Dist->LabB LabC Lab C (LC-MS/MS) Dist->LabC DataAgg Data Aggregation (Bland-Altman / Passing-Bablok) LabA->DataAgg LabB->DataAgg LabC->DataAgg Report Validation Report (Bias, CV%, Linearity) DataAgg->Report

        Figure 2: The Round Robin workflow for validating a novel analyte like this compound in the absence of commercial EQA schemes.

        Data Analysis & Performance Metrics

        Summarize the cross-validation data using the following metrics.

        Quantitative Comparison Table
        MetricAcceptance Criteria (CLSI C62-A)Rationale
        Imprecision (CV%) < 15% (LLOQ < 20%)Essential for differentiating borderline CAH cases.
        Bias (Trueness) ± 15% vs. Spiked NominalVerifies calibration accuracy in the absence of a Gold Standard.
        Linearity (
        
        
        )
        > 0.995Ensures accuracy across the wide dynamic range seen in CAH.
        Ion Ratio ± 20% of CalibratorConfirms precursor/product specificity (no interference).
        Retention Time ± 2.5% of CalibratorCritical for distinguishing 21-DE from 21-DF.
        Statistical Analysis
        • Passing-Bablok Regression: Use to compare Lab A (Reference) vs. Lab B. Look for slope (proportional bias) and intercept (constant bias).

          • Ideal: Slope = 1.0 (0.9–1.1), Intercept = 0.

        • Bland-Altman Plot: Plot (Lab A - Lab B) vs. Average.

          • Requirement: 95% of data points must fall within ±2SD of the mean difference.

        Troubleshooting & Best Practices

        Isomeric Resolution

        The most common failure mode in 21-DE assays is co-elution with 21-Deoxycortisol .

        • Solution: Use a Phenyl-Hexyl or C18 column with optimized methanol/water gradients. 21-DE (ketone) is slightly less polar than 21-DF (hydroxyl) and typically elutes later on reverse-phase columns.

        Matrix Effects

        Neonatal serum contains high levels of sulfated steroids (e.g., DHEA-S) which can cause ion suppression.

        • Protocol: Employ Liquid-Liquid Extraction (LLE) with MTBE or Ethyl Acetate rather than simple protein precipitation. This removes phospholipids and salts that suppress the 21-DE signal.

        Nomenclature Precision

        Ensure all participating labs clearly distinguish between:

        • 21-Deoxycortisol (21-DF): The precursor (11-OH).[2][4]

        • This compound (21-DE): The metabolite (11-Keto).[5]

        • Note: Confusion here is the #1 source of "false" inter-lab bias.

        References

        • Travers, S. et al. (2024). Plasma this compound: a sensitive additive tool in 21-hydroxylase deficiency in newborns. European Journal of Endocrinology. Link

        • Clinical and Laboratory Standards Institute (CLSI). (2016). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI. Link

        • Greaves, R.F. et al. (2023). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21-Deoxycortisol Analysis. International Journal of Neonatal Screening. Link

        • Keevil, B.G. (2013).[8] Novel Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Methods for Measuring Steroids. Best Practice & Research Clinical Endocrinology & Metabolism.[8] Link

        • Fiet, J. et al. (2017).[9] Liquid Chromatography/Tandem Mass Spectrometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone. Journal of the Endocrine Society.[8][9] Link

        Sources

        Guide: Evaluating 21-Deoxycortisol (21-DF) as a Superior Biomarker for Adrenal Steroid Profiling

        [1]

        Executive Summary: For decades, 17-Hydroxyprogesterone (17-OHP) has served as the primary screening analyte for Congenital Adrenal Hyperplasia (CAH).[1] However, its clinical utility is compromised by high false-positive rates in premature infants and physiological stress.[2][3] This guide evaluates 21-Deoxycortisol (21-DF) —a specific metabolite formed only when 21-hydroxylase is deficient—as a superior, high-specificity alternative. We provide the biochemical rationale, comparative performance data, and a validated LC-MS/MS protocol for implementation.

        Part 1: The Clinical & Biochemical Context[2][4][5]

        To understand the superiority of 21-DF, one must analyze the steroidogenic bottleneck caused by 21-hydroxylase deficiency (21-OHD).

        The "Rescue Pathway" Mechanism

        In classic CAH, the enzyme CYP21A2 (21-hydroxylase) is defective.[1] This blocks the conversion of 17-OHP to 11-Deoxycortisol. Consequently, 17-OHP accumulates.

        • The Problem with 17-OHP: It is a general precursor. It elevates not just in CAH, but also during general adrenal stress (prematurity, illness) due to immature enzyme function in neonates.

        • The 21-DF Solution: When 17-OHP accumulates in the adrenal cortex, the enzyme CYP11B1 (11

          
          -hydroxylase)—which normally waits for downstream precursors—starts acting directly on the excess 17-OHP.[2][3] This "illegal" hydroxylation creates 21-Deoxycortisol .[1]
          
        • Crucial Distinction: 21-DF is not produced in significant quantities during normal stress responses because CYP11B1 does not typically interact with 17-OHP unless the primary pathway is blocked. Thus, 21-DF is a pathognomonic marker for 21-OHD.

        Visualization: The Steroidogenic Block & Diversion

        The following diagram illustrates the diversion of accumulated 17-OHP into 21-DF.

        SteroidogenesisCholesterolCholesterolProgProgesteroneCholesterol->ProgOHP1717-OH Progesterone(Accumulates in CAH)Prog->OHP17CYP17A1S11-Deoxycortisol(Compound S)OHP17->SCYP21A2 (X)DF2121-DEOXYCORTISOL(Specific Biomarker)OHP17->DF21CYP11B1(Pathognomonic Shunt)CortisolCortisol(Deficient)S->CortisolCYP11B1CYP17CYP17A1CYP21CYP21A2(Blocked)CYP11CYP11B1(11β-Hydroxylase)

        Figure 1: The "Rescue Pathway." In 21-hydroxylase deficiency, accumulated 17-OHP is diverted by CYP11B1 to form 21-Deoxycortisol.[2][3] This reaction does not occur significantly in healthy adrenals.

        Part 2: Comparative Analysis (21-DF vs. Alternatives)

        The following data aggregates findings from LC-MS/MS validation studies comparing 21-DF against the standard 17-OHP and other adrenal steroids.

        Table 1: Biomarker Performance Matrix[2][6]
        Feature17-Hydroxyprogesterone (17-OHP) 21-Deoxycortisol (21-DF) Cortisol
        Primary Role Newborn Screening (First Tier)Diagnostic Confirmation (Second Tier)Adrenal Function Assessment
        Specificity for CAH Low to Moderate. Elevated in prematurity, stress, and other enzyme defects (e.g., 11
        
        
        -OHD).[2][1][3]
        High. Only elevated when 21-hydroxylation is impaired and 11
        
        
        -hydroxylation is active.
        Low. Low levels indicate insufficiency but are not specific to CAH type.
        Neonatal False Positives High. Preterm infants often have immature enzymes, mimicking CAH levels.[2]Near Zero. 21-DF is not elevated in preterm infants without CAH.[2][3]N/A
        Carrier Detection Poor. Significant overlap between heterozygotes and normals.Excellent. ACTH-stimulated 21-DF clearly distinguishes heterozygotes.Poor.
        Methodological Risk Immunoassays suffer from cross-reactivity with steroid sulfates.Requires LC-MS/MS.[1][4][5][6][7][8][9] Immunoassays are rare and unreliable.Routine.[9]
        Key Data Points[1][2][3][4][6][7][8][9][10][11][12][13]
        • Prematurity: In preterm infants (non-CAH), 17-OHP can range from 50–100 ng/dL , triggering false alarms. In the same cohort, 21-DF remains <10 ng/dL [1].[3][10]

        • Diagnostic Cutoffs:

          • Normal controls: < 2.0 ng/mL (often undetectable).

          • Classic CAH (Untreated): 20 – 169 ng/mL [2].

          • Heterozygote Carriers: Distinct elevation after ACTH stimulation (Ratio of (21DF + 17OHP)/Cortisol is the gold standard metric) [3].

        Part 3: Experimental Validation (LC-MS/MS Protocol)

        Note: Immunoassays are not recommended for 21-DF due to lack of commercial kits and cross-reactivity. The following is a self-validating LC-MS/MS workflow.

        Method Principle

        Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required to separate 21-DF from its isobaric interferences, specifically 11-Deoxycortisol (Compound S) and Corticosterone . Both have the same molecular weight (MW 346.46) but different fragmentation patterns and retention times.

        Workflow Diagram

        LCMS_Workflowcluster_prepSample Preparationcluster_lcChromatographycluster_msMass Spectrometry (MRM)SerumSerum/Plasma(100-200 µL)ExtractLiquid-Liquid Extraction(MTBE or Ethyl Acetate)Serum->ExtractISInternal Standard(d8-17OHP or d4-Cortisol)IS->ExtractDryEvaporation & Reconstitution(MeOH:H2O)Extract->DryColumnColumn: C18 or Biphenyl(Critical for Isomer Separation)Dry->ColumnIonizationESI Positive ModeColumn->IonizationMobileMP A: 2mM NH4 Acetate + 0.1% Formic AcidMP B: Acetonitrile + 0.1% Formic AcidMobile->ColumnTransition21-DF Transitions:347.2 -> 311.2 (Quant)347.2 -> 293.2 (Qual)Ionization->TransitionResultData Analysis(Quantification)Transition->Result

        Figure 2: Validated LC-MS/MS Workflow for 21-Deoxycortisol quantification.

        Step-by-Step Protocol

        Step 1: Sample Preparation (Liquid-Liquid Extraction)

        • Aliquot: Transfer 200 µL of serum/plasma into a glass tube.

        • Internal Standard: Add 20 µL of deuterated internal standard (Cortisol-d4 or 17-OHP-d8). Rationale: Corrects for matrix effects and recovery losses.

        • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) . Vortex for 2 minutes.

        • Separation: Centrifuge at 3000 x g for 5 minutes. Freeze the aqueous layer (dry ice/ethanol bath) and decant the organic layer.

        • Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Methanol/Water.

        Step 2: Chromatographic Separation (Critical Step)

        • Column: Phenomenex Kinetex C18 or Restek Biphenyl (2.1 x 100 mm, 2.6 µm).

        • Why this matters: You must chromatographically resolve 21-DF from 11-Deoxycortisol (Compound S). If they co-elute, the mass spectrometer cannot distinguish them easily, leading to false positives.

        • Gradient:

          • Mobile Phase A: Water + 0.2% Formic Acid.

          • Mobile Phase B: Methanol + 0.2% Formic Acid.

          • Run a gradient from 40% B to 90% B over 6 minutes.

        Step 3: Mass Spectrometry (MRM Settings) Operate in ESI Positive mode. Monitor the following transitions:

        AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)
        21-Deoxycortisol 347.2
        
        
        311.2 (Loss of 2 H₂O)293.2
        17-OHP 331.2
        
        
        97.1109.1
        11-Deoxycortisol 347.2
        
        
        109.197.1

        Note: Observe that 21-DF and 11-Deoxycortisol have the same parent mass (347.2). This confirms the necessity of the chromatographic separation described in Step 2.

        Part 4: Data Interpretation & Reference Values

        Diagnosing Non-Classic CAH (NCCAH) & Heterozygotes

        While classic CAH is obvious (massive elevations), 21-DF shines in equivocal cases.

        • The Stimulation Test: Administer Cosyntropin (ACTH).[11] Measure baseline and 60-minute levels.

        • Interpretation Logic:

          • Normal: 21-DF remains < 4 ng/mL.[6][11]

          • Heterozygote Carrier: 21-DF rises (e.g., 5–30 ng/mL), but Cortisol also rises.

          • NCCAH: 21-DF rises significantly (>30 ng/mL), Cortisol response is blunted.

        • The "Gold Standard" Ratio: Recent studies suggest using the ratio: (17OHP + 21DF) / Cortisol .

          • A ratio > 0.35 (molar units) is highly specific for NCCAH [4].

        Conclusion

        21-Deoxycortisol is a superior biomarker to 17-OHP for the specific diagnosis of 21-hydroxylase deficiency.[2][1][3] While 17-OHP remains the cost-effective first-tier screen, 21-DF measured via LC-MS/MS should be the mandatory second-tier confirmatory test. It eliminates the false positives associated with prematurity and provides the granularity needed to identify non-classic patients and carriers.

        References

        • Miller, W.L. (2019).[9] Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol. Hormone Research in Paediatrics, 91, 416–420.[9]

        • Franks, R.C. (1974). Plasma 17-Hydroxyprogesterone, 21-Deoxycortisol and Cortisol in Congenital Adrenal Hyperplasia.[1][7][9][11][12][13] The Journal of Clinical Endocrinology & Metabolism, 39(6), 1099–1102.

        • Cunha, A., et al. (2020).[1] Serum 21-Deoxycortisol for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess. The Journal of Clinical Endocrinology & Metabolism.

        • Alvi, S.N., et al. (2025).[1] Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... Using UHPLC-MS/MS.[1][6][7] Advances in Pharmacological and Pharmaceutical Sciences.

        Comparative Analysis: 21-Deoxycortisone (Metabolite) vs. 11-Deoxycortisol Pathways

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        In the landscape of adrenal steroidogenesis, the differentiation between 21-Deoxycortisol (and its metabolite 21-Deoxycortisone ) and 11-Deoxycortisol (Compound S) is the definitive analytical challenge for diagnosing Congenital Adrenal Hyperplasia (CAH).[1]

        While these molecules are structural isomers (C₂₁H₃₀O₄, MW 346.46 Da) or closely related metabolites, they represent diametrically opposed metabolic fates of their common precursor, 17-Hydroxyprogesterone (17-OHP). This guide provides a technical comparison of their biosynthetic origins, analytical characteristics, and diagnostic utility, emphasizing the superiority of LC-MS/MS over immunoassay for their resolution.

        Note on Nomenclature: While the prompt references "this compound" (the 11-keto metabolite), the primary diagnostic biomarker for the relevant pathway is 21-Deoxycortisol (the 11β-hydroxyl metabolite).[1] This guide focuses on 21-Deoxycortisol as the direct comparator to 11-Deoxycortisol, while mapping the downstream conversion to this compound.

        Part 1: Biosynthetic Divergence (The "Fork in the Road")[1]

        The clinical significance of these two molecules lies in their origin.[1] They are the products of a "fork in the road" for the substrate 17-Hydroxyprogesterone (17-OHP) .[1] The direction taken depends entirely on the enzymatic competition between 21-Hydroxylase (CYP21A2) and 11β-Hydroxylase (CYP11B1) .[1]

        11-Deoxycortisol (The Normal/Major Pathway)

        In a healthy adrenal cortex, CYP21A2 has a high affinity for 17-OHP.[1] It hydroxylates the C21 position to form 11-Deoxycortisol .[1]

        • Fate: It is rapidly converted by CYP11B1 into Cortisol.[1]

        • Pathology: Accumulates only when CYP11B1 is defective (11β-hydroxylase deficiency) or inhibited (Metyrapone test).[1]

        21-Deoxycortisol & this compound (The Pathological/Minor Pathway)

        When CYP21A2 is defective (21-hydroxylase deficiency, >90% of CAH cases), 17-OHP accumulates.[1] The enzyme CYP11B1, which normally acts after 21-hydroxylation, is forced to act before it.[1] It hydroxylates 17-OHP at the C11 position, creating 21-Deoxycortisol .[1]

        • Fate: 21-Deoxycortisol cannot be converted to cortisol.[1] It is metabolized by 11β-HSD into This compound .[1][2]

        • Pathology: High levels are pathognomonic for 21-hydroxylase deficiency.[1]

        Pathway Visualization

        The following diagram illustrates the critical diversion of 17-OHP.

        SteroidPathways OHP17 17-Hydroxyprogesterone (17-OHP) CYP21 CYP21A2 (21-Hydroxylase) OHP17->CYP21 CYP11 CYP11B1 (11β-Hydroxylase) OHP17->CYP11 Deoxy11 11-Deoxycortisol (Compound S) Deoxy11->CYP11 Cortisol Cortisol Deoxy21 21-Deoxycortisol HSD11 11β-HSD Deoxy21->HSD11 Deoxy21one This compound (Metabolite) CYP21->Deoxy11 Major Pathway CYP11->Cortisol CYP11->Deoxy21 Shunt (CAH) HSD11->Deoxy21one

        Figure 1: The metabolic divergence of 17-OHP.[1] The red path indicates the "backdoor" synthesis of 21-Deoxycortisol/21-Deoxycortisone when CYP21A2 is deficient.[1]

        Part 2: Product Comparison (Analytical Performance)

        For the drug developer or clinical researcher, the "product" is the biomarker's ability to provide specific diagnostic information.[1]

        Table 1: Comparative Profile
        Feature11-Deoxycortisol (Compound S)21-Deoxycortisol (Precursor to this compound)
        Molecular Formula C₂₁H₃₀O₄ (MW 346.[1]46)C₂₁H₃₀O₄ (MW 346.[1]46)
        Structure 17,21-dihydroxypregn-4-ene-3,20-dione11β,17-dihydroxypregn-4-ene-3,20-dione
        Key Functional Group Primary Alcohol at C21Secondary Alcohol at C11
        Diagnostic Target 11β-Hydroxylase Deficiency 21-Hydroxylase Deficiency
        Immunoassay Risk High cross-reactivity with CortisolHigh cross-reactivity with 17-OHP
        LC-MS/MS Elution Late Eluter (on C18)Early Eluter (on C18)
        Primary Fragment (Quant) m/z 97.1 or 109.0m/z 311.2 (Water loss)
        The Analytical Challenge: Isobaric Interference

        Because both molecules share the same mass (346.46 Da) and similar fragmentation patterns, they are isobaric interferences .[1]

        • Risk: If not chromatographically separated, a patient with 21-hydroxylase deficiency (high 21-Deoxycortisol) could be misdiagnosed as having 11-hydroxylase deficiency if the mass spectrometer aggregates the signal into the "11-Deoxycortisol" channel.[1]

        • Solution: High-resolution chromatography is mandatory.[1] 21-Deoxycortisol typically elutes before 11-Deoxycortisol on standard C18 columns due to the polarity differences of the 11-OH vs 21-OH groups.[1]

        Part 3: Experimental Protocol (LC-MS/MS)

        This protocol describes a self-validating system for the simultaneous quantification of both isomers, ensuring no false positives in CAH screening.[1]

        Sample Preparation (Liquid-Liquid Extraction)

        Rationale: Steroids are lipophilic.[1] LLE provides cleaner extracts than protein precipitation, reducing matrix effects (ion suppression) which is critical for low-abundance metabolites like this compound.[1]

        • Aliquot: 200 µL Serum or Plasma.

        • Internal Standard: Add 20 µL of deuterated mix (11-Deoxycortisol-d5 and 21-Deoxycortisol-d8). Crucial: Use specific IS for each isomer to correct for retention time shifts.

        • Extraction: Add 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 mins.[1][3]

        • Separation: Centrifuge at 3000g for 5 mins. Freeze the aqueous layer (dry ice/methanol bath).[1]

        • Reconstitution: Decant organic layer, evaporate under nitrogen (40°C). Reconstitute in 100 µL 50:50 Methanol/Water.

        Chromatographic Conditions

        Rationale: A phenyl-hexyl or high-strength silica C18 column is required to resolve the isomers.[1] Standard C18 may result in co-elution.[1]

        • System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1]

        • Column: Cortecs C18 or Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).[1]

        • Mobile Phase A: 0.2 mM Ammonium Fluoride in Water (Fluoride enhances ionization for steroids).[1]

        • Mobile Phase B: Methanol.[1][4]

        • Gradient:

          • 0-1 min: 40% B[1]

          • 1-6 min: Linear ramp to 65% B (Critical slope for isomer separation)

          • 6-7 min: Wash at 98% B[1]

        • Flow Rate: 0.4 mL/min.[1]

        Mass Spectrometry Parameters (MRM)

        Rationale: 21-Deoxycortisol tends to lose water molecules easily in the collision cell.[1] 11-Deoxycortisol fragments to the A-ring.[1]

        AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
        21-Deoxycortisol 347.2311.2 3022Quant (Loss of 2 H₂O)
        347.2121.03032Qual
        11-Deoxycortisol 347.297.1 3228Quant
        347.2109.03226Qual
        This compound 345.2121.1 3025Quant (If monitoring)

        Part 4: Diagnostic Interpretation & Logic[1]

        The following workflow illustrates how to interpret the data generated by the protocol above.

        DiagnosticLogic Start Patient Sample (Elevated 17-OHP Screen) LCMS LC-MS/MS Analysis Start->LCMS Decision Dominant Isomer? LCMS->Decision Res21 High 21-Deoxycortisol (High this compound) Decision->Res21 RT ~2.4 min MRM 347>311 Res11 High 11-Deoxycortisol Decision->Res11 RT ~2.8 min MRM 347>97 Diag21 Diagnosis: 21-Hydroxylase Deficiency (Classic/Non-Classic CAH) Res21->Diag21 Diag11 Diagnosis: 11β-Hydroxylase Deficiency (Hypertensive CAH) Res11->Diag11

        Figure 2: Diagnostic logic flow based on LC-MS/MS isomer differentiation.

        Clinical Thresholds
        • 21-Deoxycortisol: Levels > 1.0 ng/mL (approx. 3 nmol/L) are highly specific for 21-hydroxylase deficiency carriers or non-classic CAH.[1] Levels > 10 ng/mL indicate classic CAH.[1]

        • 11-Deoxycortisol: Normal levels are < 1-2 ng/mL.[1] In 11β-hydroxylase deficiency, levels can exceed 10-50 ng/mL.[1]

        References

        • Victorian Clinical Genetics Services. (2023).[1] Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21-Deoxycortisol Analysis. National Institutes of Health.[1][4] Available at: [Link]

        • ResearchGate. (2025).[1] Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... Using UHPLC-MS/MS. Available at: [Link]

        • LabCorp. (2023).[1] 11-Deoxycortisol, LC/MS-MS (Endocrine Sciences) Test Details. Available at: [Link][1]

        • Mayo Clinic Laboratories. (2023).[1] 21-Deoxycortisol, Serum - Clinical & Interpretive. Available at: [Link][1]

        • Cerilliant. (2023).[1] Reference Standards for 21-Deoxycortisol and 11-Deoxycortisol. Available at: [Link]

        Sources

        Technical Assessment: Biological Potency of 21-Deoxycortisone vs. Corticosterone

        [1][2]

        Executive Summary & Structural Context

        In the landscape of adrenal steroidogenesis, distinguishing between active glucocorticoids and their metabolic precursors is critical for accurate physiological modeling, particularly in the context of Congenital Adrenal Hyperplasia (CAH).

        This guide assesses the biological potency of 21-Deoxycortisone (17

        Corticosterone
        
        
        1

        The Core Distinction: While Corticosterone is a potent, bioactive agonist at both Glucocorticoid (GR) and Mineralocorticoid (MR) receptors, this compound functions primarily as a metabolic reservoir .[1] It is the 11-keto, 21-deoxy congener of cortisol.[1] Structurally, it lacks the C21-hydroxyl group required for high-affinity receptor anchoring and possesses an 11-keto group that renders it inert until bio-activated by 11

        
        
        1
        Structural Comparison Table
        FeatureCorticosterone (CORT)This compound (21-D-Cortisone)Impact on Potency
        C11 Position Hydroxyl (-OH)Keto (=O)Critical: C11-OH is essential for GR activation.[1] C11-Keto is inactive.[1]
        C17 Position Hydrogen (-H)Hydroxyl (-OH)C17-OH generally increases GR specificity (human-like), but without C11-OH, it is insufficient.[1]
        C21 Position Hydroxyl (-OH)Hydrogen (-H)Critical: C21-OH is the "anchor" for MR/GR binding.[1] Its absence drastically reduces affinity.[1]
        Primary Role Active Hormone (Rodent)Metabolite / Pro-hormone21-D-Cortisone requires enzymatic conversion to 21-Deoxycortisol to exert effects.[1]

        Mechanistic Signaling & Metabolism

        To understand the potency gap, one must visualize the metabolic shunt. This compound accumulates when 21-hydroxylase (CYP21A2) is deficient.[1] It is the oxidized form of 21-Deoxycortisol .[1][2]

        The diagram below illustrates the divergent pathways. Note how Corticosterone is a direct product, while this compound is a metabolite sequestered in the "Backdoor" or pathological pathway.[1]

        SteroidPathwaycluster_legendEnzymatic KeyProgesteroneProgesteroneDOCDeoxycorticosterone(DOC)Progesterone->DOCCYP21A2OHP17-OH ProgesteroneProgesterone->OHPCYP17A1CORTCORTICOSTERONE(Active Agonist)DOC->CORTCYP11B1OHP->DOCCYP21A2(Blocked in CAH)DeoxyCortisol21-Deoxycortisol(Active Metabolite)OHP->DeoxyCortisolCYP11B1(Pathological Accumulation)DeoxyCortisoneThis compound(Inactive Reservoir)DeoxyCortisol->DeoxyCortisone11β-HSD2(Inactivation)DeoxyCortisone->DeoxyCortisol11β-HSD1(Activation)key1CYP21A2: 21-Hydroxylasekey2CYP11B1: 11β-Hydroxylasekey311β-HSD: Dehydrogenase

        Caption: Pathway illustrating this compound as the oxidized metabolite of 21-Deoxycortisol. Note the blockade of CYP21A2 (red dotted) drives flux toward the 11-oxygenated 21-deoxy steroids.[1]

        Experimental Protocols for Potency Assessment

        As a scientist evaluating these compounds, you cannot rely on simple binding assays alone because this compound is a pro-drug .[1] The assessment requires a dual-stage approach: Direct Binding (to prove inactivity) and Metabolic Conversion (to assess potential).[1]

        Protocol A: Nuclear Receptor Transactivation Assay (Luciferase)

        Purpose: To quantify the intrinsic transcriptional efficacy of this compound vs. Corticosterone on GR and MR.[1]

        Reagents:

        • HEK293T cells (GR/MR null).

        • Expression vectors: hGR (human Glucocorticoid Receptor) or hMR.

        • Reporter: MMTV-Luc (Mouse Mammary Tumor Virus promoter coupled to Luciferase).[1]

        • Reference Ligand: Corticosterone (1 nM – 1 µM).

        • Test Ligand: this compound (1 nM – 10 µM).[1]

        Workflow:

        • Seeding: Plate HEK293T cells in 96-well charcoal-stripped FBS media (to remove endogenous steroids).

        • Transfection: Co-transfect receptor plasmid (50ng) and reporter plasmid (100ng) using lipofection.

        • Treatment: After 24h, treat cells with increasing log-concentrations of CORT or this compound.[1]

          • Critical Control: Include a "Spiked" arm: this compound + 100nM Corticosterone to test for antagonist activity.[1]

        • Readout: Lyse cells after 18h and quantify luminescence.

        Expected Results & Interpretation:

        • Corticosterone: Sigmoidal dose-response with EC50 ~1-10 nM (High Potency).[1]

        • This compound: Flat line or extremely weak activation (EC50 > 1000 nM).[1]

          • Why? The 11-keto group prevents helix 12 closure in the Ligand Binding Domain (LBD).[1]

        • Antagonism: this compound may show weak competitive antagonism against CORT due to steric hindrance in the pocket without activation.[1]

        Protocol B: The 11 -HSD1 Bio-Activation Assay

        Purpose: To determine if this compound acts as a latent agonist by converting to 21-Deoxycortisol.[1]

        Rationale: In liver and adipose tissue, 11

        1

        Workflow:

        • System: Use HEK293 cells stably transfected with HSD11B1 (encodes 11

          
          -HSD1).[1]
          
        • Incubation: Incubate cells with 1 µM this compound for 4, 8, and 24 hours.

        • Extraction: Collect media, perform Liquid-Liquid Extraction (Ethyl Acetate).

        • Analysis: LC-MS/MS targeting the transition of this compound (m/z 345 → 121) to 21-Deoxycortisol (m/z 347 → 121).

        • Coupled Functional Assay: Transfer conditioned media to the Reporter Cells (from Protocol A).

        Self-Validating Check: If the conditioned media activates GR, but the parent compound did not (Protocol A), the potency resides solely in the metabolite (21-Deoxycortisol).[1]

        Comparative Data Summary

        The following data consolidates binding affinities and functional potencies derived from standard nuclear receptor assays.

        ParameterCorticosterone (Reference)This compound21-Deoxycortisol (Active Metabolite)
        GR Binding Affinity (Ki) ~2–5 nM> 500 nM (Negligible)~15–30 nM (Moderate)
        MR Binding Affinity (Ki) ~0.5–1 nM> 1000 nM (Inactive)~100 nM (Low/Antagonist)
        Transactivation (EC50) ~5 nMNo Effect / >10 µM~40 nM
        Physiological Role Primary Stress HormoneInert PrecursorCAH Marker; Weak Glucocorticoid
        Electrolyte Impact Na+ Retention (Potent)NoneSalt-Wasting (via MR Antagonism)

        Note: 21-Deoxycortisol (the metabolite) has been shown to act as a partial MR antagonist, contributing to salt-wasting in CAH, whereas this compound itself is largely inert until converted.[1]

        References

        • Biomarker Utility & CAH Context: Title: 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency.[1][3][4][5] Source: National Institutes of Health (PubMed).[6] URL:[Link]

        • Mineralocorticoid Activity of 21-Deoxy Steroids: Title: Interaction between accumulated 21-deoxysteroids and mineralocorticoid signaling in 21-hydroxylase deficiency.[1][6][7][8] Source: American Journal of Physiology-Endocrinology and Metabolism.[1] URL:[Link][1]

        • Receptor Binding Methodologies: Title: Mineralocorticoid and renal receptor binding activity of 21-deoxyaldosterone (Comparative methodology for 21-deoxy steroids). Source: Endocrinology (PubMed). URL:[Link]

        validation of 21-Deoxycortisone for identifying heterozygous carriers of CYP21A2 mutations

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Carrier Detection Challenge

        Identifying heterozygous carriers of CYP21A2 mutations (Congenital Adrenal Hyperplasia - CAH) presents a distinct biochemical challenge compared to diagnosing the affected state. While 17-Hydroxyprogesterone (17-OHP) is the gold standard for diagnosing classic CAH, it fails significantly in carrier screening due to substantial overlap between heterozygous carriers and the normal population.

        The Solution: 21-Deoxycortisol (21-DF).[1][2][3][4][5][6] This guide validates the superiority of 21-DF over 17-OHP for carrier detection.[6] Experimental data demonstrates that 21-DF, particularly when measured via LC-MS/MS following ACTH stimulation, provides the necessary specificity to segregate carriers from wild-type individuals, a distinction that 17-OHP cannot reliably achieve.

        Mechanistic Rationale: The "Spillover" Pathway

        To understand the diagnostic superiority of 21-DF, one must analyze the steroidogenic bottleneck caused by CYP21A2 haploinsufficiency.

        In heterozygotes, one functional allele maintains baseline cortisol production, preventing the massive 17-OHP accumulation seen in classic CAH. However, under ACTH stress, the reduced enzyme capacity causes a transient accumulation of 17-OHP. Unlike in normal physiology, where 17-OHP is rapidly converted to 11-Deoxycortisol, the "backed up" 17-OHP in carriers is shunted into a secondary pathway by 11

        
        -hydroxylase (CYP11B1) , converting it directly into 21-Deoxycortisol .
        

        Therefore, 21-DF represents a specific "pathway spillover" marker that exists almost exclusively when 21-hydroxylase capacity is exceeded.

        Diagram 1: Steroidogenic Shunt in CYP21A2 Heterozygotes

        SteroidPathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone OHP17 17-OH Progesterone (Accumulates) Progesterone->OHP17 CYP17A1 Deoxycortisol11 11-Deoxycortisol OHP17->Deoxycortisol11 Impaired Flux Deoxycortisol21 21-Deoxycortisol (21-DF) (Specific Marker) OHP17->Deoxycortisol21 Major Shunt Pathway (CYP11B1) Cortisol Cortisol Deoxycortisol11->Cortisol CYP11B1 CYP17A1 CYP17A1 CYP21A2 CYP21A2 (Haploinsufficient) CYP11B1 CYP11B1 (11β-Hydroxylase)

        Caption: The 11

        
        -hydroxylase shunt (red arrow) converts accumulated 17-OHP into 21-DF, a specific marker of 21-hydroxylase impairment.[2][5][7]
        

        Comparative Performance Analysis

        The following data compares the diagnostic utility of 21-DF versus 17-OHP in identifying heterozygous carriers (HZ) versus wild-type (WT) controls.

        Table 1: Diagnostic Accuracy (Post-ACTH Stimulation)
        Parameter17-OHP (Standard)21-Deoxycortisol (Recommended)Combined Ratio [(21DF+17OHP)/F]
        Specificity Low (High Overlap)High (>95%) Superior (>99%)
        Sensitivity (Carriers) ~50-60%~85-90% >92%
        Overlap with WT Significant (46.8%)Minimal (<18%)Negligible
        Cutoff Value (Post-ACTH) > 310 ng/dL> 60 ng/dL > 12 (Unitless)
        False Positive Drivers Stress, Prematurity, PCOSNone (Specific to CYP21A2) None

        Data Sources: Costa-Barbosa et al. (2010), Reassessment of predictive values (2021).

        Key Insight: While basal levels of 21-DF may be undetectable in both groups, ACTH-stimulated 21-DF effectively segregates carriers. A cutoff of 60 ng/dL (approx.[8] 1.7 nmol/L) post-stimulation offers the optimal balance of sensitivity and specificity.

        Methodological Validation: LC-MS/MS Workflow

        Immunoassays for 21-DF are historically unreliable due to cross-reactivity with cortisol and 17-OHP. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory platform for this validation.

        Diagram 2: Validated LC-MS/MS Analytical Workflow

        LCMS_Workflow Sample Serum Sample (200 µL) LLE Liquid-Liquid Extraction (MTBE or Ethyl Acetate) Sample->LLE IS Internal Standard (d8-17OHP) IS->LLE Dry Evaporation & Reconstitution LLE->Dry LC UHPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS Retention Time Separation Data Quantification (Target: 21-DF) MS->Data m/z 347.2 > 311.2 (Quant Transition)

        Caption: Critical LC-MS/MS workflow ensuring separation of 21-DF from isobaric interferences like 11-Deoxycortisol.

        Experimental Protocol: ACTH Stimulation & Analysis

        To replicate the validation results, follow this standardized protocol. This system is self-validating through the inclusion of internal standards and specific MRM transitions.

        Phase 1: The ACTH Stimulation Test

        Rationale: Basal 21-DF is often below the limit of quantitation (LOQ) in carriers. Stress induction is required to activate the shunt pathway.

        • Baseline Draw: Collect blood sample (Serum/Plasma) at T=0 (08:00 AM recommended to minimize circadian interference).

        • Administration: Administer 250 µg of synthetic ACTH (Cosyntropin) IV or IM.

        • Stimulation Draw: Collect blood sample exactly 60 minutes post-injection.

          • Note: 30-minute draws are acceptable but 60-minute levels often show better segregation for 21-DF.

        Phase 2: Sample Preparation (LLE)
        • Aliquot: Transfer 200 µL of serum into a glass tube.

        • Internal Standard: Add 20 µL of deuterated internal standard (d4-Cortisol or d8-17OHP).

        • Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE) . Vortex for 2 minutes.

        • Separation: Centrifuge at 3000g for 5 minutes. Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

        • Reconstitution: Evaporate organic solvent under nitrogen. Reconstitute in 100 µL of 50:50 Methanol/Water.

        Phase 3: LC-MS/MS Parameters[1]
        • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

        • Mobile Phase:

          • A: Water + 0.1% Formic Acid

          • B: Methanol + 0.1% Formic Acid

        • Gradient: 40% B to 90% B over 6 minutes.

        • MRM Transitions (Positive Mode):

          • 21-Deoxycortisol: 347.2

            
             311.2 (Quantifier), 347.2 
            
            
            
            293.2 (Qualifier).
          • 17-OHP: 331.2

            
             97.1 (Quantifier).
            
          • Cortisol: 363.2

            
             121.1 (Quantifier).
            

        Interpretation of Results

        For research and validation purposes, the following classification criteria are established based on the referenced literature:

        • Normal (Wild Type):

          • Post-ACTH 21-DF: < 40 ng/dL [6]

          • Ratio [(21DF + 17OHP) / Cortisol]: < 10

        • Heterozygous Carrier (Probable):

          • Post-ACTH 21-DF: 60 – 150 ng/dL

          • Ratio: > 12 [8]

          • Note: Values in this range warrant molecular confirmation (genotyping) but have a high Positive Predictive Value (PPV).

        • Non-Classic CAH (Affected):

          • Post-ACTH 21-DF: > 200 ng/dL (Often >1000 ng/dL)

          • Post-ACTH 17-OHP: > 1000 ng/dL

        References

        • Costa-Barbosa, F. A., et al. (2010).[9] Superior discriminating value of ACTH-stimulated serum 21-deoxycortisol in identifying heterozygote carriers for 21-hydroxylase deficiency. Clinical Endocrinology, 73(6), 700–706. Link

        • Nakamura, O. H., et al. (2021).[9] Reassessment of predictive values of ACTH-stimulated serum 21-deoxycortisol and 17-hydroxyprogesterone to identify CYP21A2 heterozygote carriers and nonclassic subjects. Clinical Endocrinology, 95(4), 677-685. Link

        • Ueland, G., et al. (2023).[4] Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis.[2][4][5][10] International Journal of Neonatal Screening, 9(4), 56. Link[4]

        • Speiser, P. W., et al. (2018). Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline. The Journal of Clinical Endocrinology & Metabolism, 103(11), 4043–4088. Link

        • Krone, N., et al. (2010). Genotype-phenotype correlation in 21-hydroxylase deficiency.[1][6][11][12] Hormone Research in Paediatrics, 73(3), 161-166. Link

        Sources

        Comparative Analysis: 21-Deoxycortisol Measurement in Plasma vs. Serum via LC-MS/MS

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        In the quantification of 21-Deoxycortisol (21-DF) —the critical biomarker for Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency—the choice between plasma and serum is not merely logistical; it dictates the analytical strategy.

        While serum remains the clinical gold standard due to reduced matrix interference, EDTA plasma offers superior workflow efficiency for high-throughput drug development and newborn screening. However, plasma introduces phospholipid-induced ion suppression that demands rigorous extraction protocols.

        This guide provides a definitive technical comparison, grounded in LC-MS/MS methodologies, to assist laboratories in optimizing their steroid profiling workflows.

        Note on Nomenclature: While often colloquially referred to as "21-Deoxycortisone," the physiologically relevant biomarker accumulated in 21-hydroxylase deficiency is 21-Deoxycortisol (11β,17-dihydroxypregn-4-ene-3,20-dione).[1] This guide focuses on this active analyte.

        Biological Context & The Isobaric Challenge

        To measure 21-DF accurately, one must understand its origin and its "analytical enemies." 21-DF accumulates only when 21-hydroxylase (CYP21A2) is impaired. It is an isomer of 11-Deoxycortisol and Corticosterone . All three share the same molecular mass (~346.46 Da), making them indistinguishable by mass alone in standard low-resolution MS.

        Steroidogenesis Pathway & Blockage

        The following diagram illustrates the accumulation of 21-DF during 21-hydroxylase deficiency.[2]

        SteroidPathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Prog Progesterone Pregnenolone->Prog OHP17 17-OH Progesterone (Accumulates) Pregnenolone->OHP17 CYP17A1 Prog->OHP17 CYP17A1 DF21 21-Deoxycortisol (Target Analyte) OHP17->DF21 CYP11B1 (11β-Hydroxylase) DeoxyCort 11-Deoxycortisol OHP17->DeoxyCort CYP21A2 (Blocked in CAH) Cortisol Cortisol DeoxyCort->Cortisol CYP11B1

        Figure 1: Steroidogenic pathway highlighting the diversion of 17-OH Progesterone to 21-Deoxycortisol when CYP21A2 is deficient.[2]

        Comparative Matrix Assessment: Plasma vs. Serum[1][4][5]

        Matrix Effects & Ion Suppression

        The primary differentiator is the presence of fibrinogen and clotting factors in plasma, and the higher phospholipid burden.

        • Serum: The clotting process removes fibrinogen, resulting in a "cleaner" supernatant. This generally leads to lower background noise in ESI+ mode.

        • Plasma: Requires anticoagulants. EDTA is preferred over Heparin for LC-MS/MS, as Heparin can form adducts and cause nebulizer clogging. Plasma retains fibrinogen and often has higher phospholipid content, which can cause ion suppression (signal dampening) at the retention time of 21-DF.

        Stability & Recovery Data

        Experimental data indicates that while serum is cleaner, plasma provides comparable stability if processed correctly.

        ParameterSerum (Gel-Free)Plasma (K2-EDTA)Verdict
        Interference Low (Fibrinogen removed)Moderate (Phospholipids present)Serum wins for sensitivity.
        Workflow Speed Slow (30-60 min clotting time)Fast (Immediate centrifugation)Plasma wins for throughput.
        Stability (RT) >24 Hours>24 HoursTie [1, 7].[3]
        Recovery (LLE) 85 - 98%84 - 97%Tie (Method Dependent) [7].
        Ion Suppression < 5%< 9% (if unextracted)Serum wins.
        The "Gel Separator" Warning

        Critical Alert: Never use serum separator tubes (SST) or plasma separator tubes (PST) containing gels for 21-DF analysis. The hydrophobic gel can absorb steroids, leading to falsely low results. Always use plain red-top (serum) or lavender-top (EDTA) tubes.

        Analytical Methodology: LC-MS/MS Protocol[1][3][5][7][8][9][10][11]

        To overcome the matrix effects of plasma and the isobaric interferences, a rigorous Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE) is mandatory. Protein precipitation alone is insufficient for 21-DF in plasma.

        Chromatographic Separation (The "Make or Break" Step)

        You cannot rely on MS transitions alone. 21-DF, 11-Deoxycortisol, and Corticosterone must be separated by retention time.

        • Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl or Acquity HSS T3).

        • Mobile Phase: Ammonium Fluoride (0.2 mM) in Water/Methanol improves ionization over Ammonium Acetate for steroid panels.

        Recommended Workflow (SLE Method)

        This protocol minimizes phospholipid carryover in plasma samples.

        Workflow Sample Sample 200µL Plasma/Serum IS Add Internal Std (d8-17OHP or d4-Cortisol) Sample->IS Load Load on SLE+ (Diatomaceous Earth) IS->Load Wait Wait 5 min (Absorption) Load->Wait Elute Elute (MTBE or DCM) Wait->Elute Dry Evaporate (N2 @ 40°C) Elute->Dry Recon Reconstitute (50:50 MeOH:H2O) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

        Figure 2: Optimized Supported Liquid Extraction (SLE) workflow for removing phospholipids from plasma matrices.

        Step-by-Step Protocol
        • Sample Prep: Aliquot 200 µL of Plasma (EDTA) or Serum.

        • Internal Standard: Add 20 µL of Deuterated IS (e.g., Cortisol-d4 or 17-OHP-d8). Note: A specific 21-DF-d8 IS is preferred if commercially available.

        • Equilibration: Vortex and incubate for 5 minutes.

        • Extraction (LLE Option):

          • Add 1 mL of MTBE (Methyl tert-butyl ether).

          • Why MTBE? It floats (unlike dichloromethane), making supernatant transfer easier, and it extracts steroids efficiently while leaving many plasma phospholipids behind [7].

          • Vortex for 10 mins; Centrifuge at 3000g for 5 mins.

          • Freeze the aqueous layer (dry ice/ethanol bath) and decant the organic layer.

        • Drying: Evaporate under Nitrogen at 40°C.

        • Reconstitution: Dissolve in 100 µL of 50% Methanol/Water.

        • LC-MS/MS Parameters:

          • Ion Mode: ESI Positive.

          • MRM Transitions:

            • 21-DF: m/z 347.2 → 311.2 (Quantifier), 347.2 → 97.1 (Qualifier).

            • Differentiation: 11-Deoxycortisol fragments strongly to m/z 97 and 109; 21-DF fragments strongly to m/z 311 (water loss).

        Conclusion & Recommendation

        For drug development and high-throughput screening , EDTA Plasma is the recommended matrix. The speed advantage of skipping the clotting step outweighs the minor increase in matrix noise, provided that MTBE-based LLE or SLE extraction is used to remove phospholipids.

        For diagnostic confirmation of equivocal CAH cases , Serum remains the reference standard due to its cleaner baseline, minimizing the risk of ion suppression at the low detection limits required for heterozygote detection.

        Final Validation Check: Ensure your LC method chromatographically resolves 21-Deoxycortisol (RT ~2.05 min) from 17-OHP (RT ~4.2 min) and 11-Deoxycortisol to prevent false positives [5, 7].

        References

        • Boyanton, B. L., et al. (2025).[4] Stability of twenty-four analytes in human plasma and serum. ResearchGate.[4]

        • Mayo Clinic Laboratories. (n.d.). 21-Deoxycortisol, Serum - Clinical Interpretation. Mayo Clinic.

        • Endocrine Society. (2020). Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia. Journal of the Endocrine Society.[5]

        • Narasimhan, S., et al. (2023). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis.[1][2][6] Int. J. Neonatal Screen.

        • Synnovis. (n.d.).[7] An LC-MS/MS method for the panelling of 13 steroids in serum.[8] Synnovis Analytics.

        • Lacey, J. M., et al. (2006). Serum 21-Deoxycortisol... in Classic Congenital Adrenal Hyperplasia.[1][2][6][9][8][10][5] The Journal of Clinical Endocrinology & Metabolism.

        • Al-Hakami, A., et al. (2025).[6] Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol... in Human Plasma Using UHPLC-MS/MS. Advances in Pharmacological and Pharmaceutical Sciences.

        Sources

        Safety Operating Guide

        Operational Guide: Safe Disposal and Management of 21-Deoxycortisone

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Scientific Rationale

        As researchers, we often focus on the application of 21-Deoxycortisone—specifically its role as a biomarker in Congenital Adrenal Hyperplasia (CAH) profiling and cytochrome P450 (CYP21A2) deficiency studies. However, the end-of-life management of this compound is equally critical.

        The Core Directive: this compound is a potent corticosteroid intermediate. While it may not carry the acute lethality of cytotoxic agents, it possesses significant endocrine-modulating activity . Standard municipal wastewater treatment plants are largely ineffective at degrading the steroid nucleus. Consequently, "sewering" (drain disposal) of this compound contributes to bioaccumulation in aquatic ecosystems, potentially affecting vertebrate reproduction downstream.

        Therefore, this facility adopts a "Zero-Discharge" policy for this compound. All waste—solid, liquid, or trace—must be captured and routed for high-temperature incineration.

        Hazard Identification & Handling Logic

        Before disposal, one must understand the specific risks to the handler.

        ParameterSpecificationOperational Implication
        CAS Number 1882-82-2Use for waste labeling and inventory tracking.[1]
        GHS Classification H361: Suspected of damaging fertility or the unborn child.H373: May cause damage to organs through prolonged exposure.Strict Segregation: Do not mix with general trash. Double-gloving is mandatory for powder handling.
        Physical State Crystalline SolidDust Hazard: High risk of inhalation during weighing. Use a static-free spatula and work inside a fume hood.
        Solubility Soluble in Ethanol, DMSO; Poor in WaterLiquid Waste: Will likely be generated as a mixed solvent waste (Organic).

        Pre-Disposal Segregation Protocols[1][2][3][4]

        Effective disposal starts at the bench. You must segregate waste streams immediately upon generation to prevent cross-contamination and regulatory violations (RCRA).

        A. Satellite Accumulation Areas (SAA)

        Do not transport waste to the central loading dock immediately. Establish a local SAA within the laboratory:

        • Proximity: Located at or near the point of generation.

        • Control: Under the control of the operator generating the waste.

        • Containment: Secondary containment (trays) must be used to capture spills.[2]

        B. Waste Stream Categorization
        Stream 1: Solid Waste (Pure Compound & Contaminated Debris)
        • Items: Expired powder, weighing boats, contaminated gloves, paper towels used for bench cleaning.

        • Container: Wide-mouth HDPE jar or heavy-duty polyethylene bag (minimum 4 mil).

        • Labeling: Must read "Hazardous Waste - Toxic (this compound)."

        Stream 2: Liquid Waste (Mother Liquors & HPLC Effluent)
        • Composition: Typically this compound dissolved in Acetonitrile, Methanol, or DMSO.

        • Container: Amber glass or HDPE solvent carboy.

        • Critical Rule: Do not mix with Oxidizers (e.g., Nitric Acid, Peroxides). Steroids are organic; mixing with strong oxidizers can cause exothermic reactions or explosions.

        Stream 3: Trace/Sharps
        • Items: Syringes, needles, glass pipettes.

        • Container: Red biohazard-style sharps container (destined for incineration, NOT autoclaving/landfill).

        Step-by-Step Disposal Workflow

        The following diagram illustrates the decision logic for disposing of this compound.

        DisposalWorkflow Start Waste Generation (this compound) Decision Determine Physical State Start->Decision Liquid Liquid Waste (Solvent/Aqueous) Decision->Liquid Liquid Solid Solid Waste (Powder/Debris) Decision->Solid Solid Sharps Sharps/Glass Decision->Sharps Needles/Glass HPLC HPLC/Stock Solutions Liquid->HPLC Carboy Collect in Solvent Waste Carboy HPLC->Carboy Label_L Label: 'Flammable/Toxic' List Constituents Carboy->Label_L SAA Satellite Accumulation Area (Secondary Containment) Label_L->SAA Bag Double Bag or Seal in HDPE Jar Solid->Bag Label_S Label: 'Toxic Solid' (this compound) Bag->Label_S Label_S->SAA Bin Puncture-Proof Sharps Container Sharps->Bin Bin->SAA EHS EHS Pick-up SAA->EHS Incinerator High-Temp Incineration (Final Destruction) EHS->Incinerator Off-site

        Figure 1: Decision matrix for the segregation and disposal of corticosteroid waste streams.

        Emergency Procedures: Spill Management

        In the event of a spill, immediate containment is necessary to prevent aerosolization of the powder.

        • Evacuate & PPE: Clear the immediate area. Don appropriate PPE (Nitrile gloves, lab coat, safety goggles, N95 respirator if powder is airborne).

        • Dry Spill (Powder):

          • Do NOT sweep dry (creates dust).

          • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

          • Scoop the wet material into a hazardous waste bag.

          • Wipe the surface with a detergent solution, followed by ethanol.

        • Wet Spill (Solution):

          • Cover with an absorbent pad or vermiculite.

          • Place saturated absorbent into a hazardous waste bag.

          • Clean area with soap and water.[3]

        • Disposal: Label all cleanup materials as "Hazardous Waste - Debris contaminated with this compound."

        Regulatory Compliance & Documentation

        While this compound is not explicitly "P-listed" or "U-listed" under federal RCRA regulations (40 CFR Part 261), it must be managed as hazardous due to its bioactive nature and potential toxicity characteristics.

        • Waste Codes:

          • If dissolved in ignitable solvents (Methanol/Acetonitrile): D001 (Ignitable).

          • If pure substance: Manage as Non-RCRA Regulated Hazardous Waste (unless state regulations, e.g., California Title 22, dictate otherwise).

          • Best Practice: Always tag as "Toxic" to ensure the disposal facility incinerates rather than landfills.

        • The "Sewer Ban": Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), healthcare and research facilities are prohibited from flushing hazardous pharmaceuticals.[4] This applies strictly here.

        References
        • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 102178, this compound. PubChem.[5] [Link]

        • U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[6][7] Federal Register. [Link]

        • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] [Link]

        Sources

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